tert-Butyl piperidin-4-ylcarbamate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-piperidin-4-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLJVJSHANVSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl piperidin-4-ylcarbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of tert-butyl piperidin-4-ylcarbamate hydrochloride, a key building block in modern medicinal chemistry.
Core Properties
This compound is the hydrochloride salt of tert-butyl piperidin-4-ylcarbamate. The introduction of the hydrochloride group generally enhances the compound's stability and water solubility compared to its free base form.
Physicochemical Data
Quantitative data for this compound and its corresponding free base are summarized in the table below for easy comparison.
| Property | This compound | tert-Butyl piperidin-4-ylcarbamate (Free Base) |
| CAS Number | 179110-74-8 | 73874-95-0[1][2] |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | C₁₀H₂₀N₂O₂[1][2] |
| Molecular Weight | 236.74 g/mol | 200.28 g/mol [1] |
| Melting Point | Data not available | 55.0 - 59.0 °C[1] |
| Boiling Point | Data not available | 165 °C / 23 mmHg (lit.)[1] |
| Solubility | Data not available | Soluble in Methanol. Calculated Water Solubility: 6.64 mg/mL[3] |
| pKa | Data not available | Data not available |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of the 4-amino group of a piperidine derivative with a tert-butoxycarbonyl (Boc) group, followed by the formation of the hydrochloride salt.
Experimental Protocol: Synthesis of tert-Butyl piperidin-4-ylcarbamate (Free Base)
This protocol is a representative procedure based on the widely used method of Boc protection of 4-aminopiperidine.
Materials:
-
4-Aminopiperidine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or a biphasic system of water and tert-butanol
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolution and Basification: Dissolve 4-aminopiperidine dihydrochloride in water or a suitable solvent. Add a base such as triethylamine or sodium hydroxide to neutralize the hydrochloride and free the primary amine.
-
Boc Protection: To the solution from step 1, add a solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane or tert-butanol. The reaction is typically carried out at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, perform an aqueous work-up. If a biphasic system was used, separate the organic layer. If an aqueous medium was used, extract the product into an organic solvent like dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl piperidin-4-ylcarbamate as a white to off-white solid.
Experimental Protocol: Formation of the Hydrochloride Salt
Materials:
-
tert-Butyl piperidin-4-ylcarbamate (free base)
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or dioxane)
-
Anhydrous diethyl ether or other suitable non-polar solvent
Procedure:
-
Dissolution: Dissolve the purified tert-butyl piperidin-4-ylcarbamate in a minimal amount of a suitable solvent in which the free base is soluble but the hydrochloride salt is not (e.g., anhydrous diethyl ether).
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent dropwise to the stirred solution of the free base at 0 °C.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitate by filtration, wash it with a small amount of the cold non-polar solvent, and dry it under vacuum to yield this compound.
Applications in Drug Discovery and Development
This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. The Boc-protected amine allows for selective functionalization of the piperidine nitrogen, making it a valuable intermediate in the construction of complex molecular architectures.
Role as a Key Intermediate in the Synthesis of CCR5 Antagonists
One of the notable applications of this compound is in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists.[4] CCR5 is a crucial co-receptor for the entry of the most common strains of HIV into host cells. Small molecule antagonists of CCR5, such as Maraviroc, can block this interaction and are used as antiviral agents. The piperidine moiety of tert-butyl piperidin-4-ylcarbamate serves as a central scaffold in many of these antagonists.
The following diagram illustrates the logical workflow of utilizing tert-butyl piperidin-4-ylcarbamate in the synthesis of a CCR5 antagonist.
Caption: Synthetic workflow from the starting material to a CCR5 antagonist.
Safety and Handling
This compound and its free base are research chemicals and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 001chemical.com [001chemical.com]
- 2. TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE | CAS 73874-95-0 [matrix-fine-chemicals.com]
- 3. 73874-95-0 | 4-Boc-Aminopiperidine | Lomitapide Related | Ambeed.com [ambeed.com]
- 4. tert-butyl piperidin-4-ylcarbamate | Pharmaceutical Intermediate | 73874-95-0 - PHMO [phmo.com]
An In-depth Technical Guide to tert-Butyl piperidin-4-ylcarbamate hydrochloride (CAS No. 179110-74-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl piperidin-4-ylcarbamate hydrochloride, a key building block in modern medicinal chemistry. This document details its physicochemical properties, provides established synthesis protocols, and explores its application in the development of therapeutics, particularly through the modulation of the sigma-1 receptor and its role in calcium signaling. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the Boc-protected form of 4-aminopiperidine. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective reactions at other sites of the molecule, making it a versatile intermediate in complex organic synthesis.[1][2]
Table 1: Physicochemical Properties of tert-Butyl piperidin-4-ylcarbamate and its Hydrochloride Salt
| Property | tert-Butyl piperidin-4-ylcarbamate | This compound |
| CAS Number | 73874-95-0[1][3][4] | 179110-74-8 |
| Molecular Formula | C₁₀H₂₀N₂O₂[1][3][4] | C₁₀H₂₁ClN₂O₂[5] |
| Molecular Weight | 200.28 g/mol [1][3] | 236.74 g/mol [5] |
| Appearance | Off-white crystalline powder[6] | White solid |
| Melting Point | 162-166 °C[6] | Not available |
| Boiling Point | 80 °C at 0.05 mmHg[6] | Not available |
| Solubility | Soluble in Methanol[6] | Not available |
| Topological Polar Surface Area (TPSA) | 50.4 Ų[3] | 55.6 Ų[5] |
Synthesis and Experimental Protocols
The primary synthetic route to tert-Butyl piperidin-4-ylcarbamate involves the protection of the 4-amino group of a piperidine derivative with a tert-butoxycarbonyl (Boc) group. The hydrochloride salt is then typically formed in the final step.
Synthesis of tert-Butyl piperidin-4-ylcarbamate from Piperidin-4-amine
This method involves the direct Boc-protection of piperidin-4-amine using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve piperidin-4-amine (1.0 equivalent) in a biphasic system of water and tert-butanol.[1]
-
Base Addition: Add sodium hydroxide (1.1 equivalents) to the solution.
-
Boc Protection: Cool the mixture to 0°C and add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in tert-butanol dropwise while maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-10 hours.[7]
-
Workup: Adjust the pH of the reaction mixture to 6-7 using a 20% hydrochloric acid solution.[7] Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization from acetone at low temperature (0-2°C) to yield tert-Butyl piperidin-4-ylcarbamate as a white crystalline powder.[7]
Formation of the Hydrochloride Salt
The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Experimental Protocol:
-
Dissolution: Dissolve the purified tert-Butyl piperidin-4-ylcarbamate in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidification: Cool the solution to 0°C and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
References
- 1. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE | CAS 73874-95-0 [matrix-fine-chemicals.com]
- 5. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | C10H21ClN2O2 | CID 2756033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-butyl piperidin-4-ylcarbamate | Pharmaceutical Intermediate | 73874-95-0 - PHMO [phmo.com]
- 7. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
An In-depth Technical Guide to tert-Butyl piperidin-4-ylcarbamate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl piperidin-4-ylcarbamate hydrochloride, a key building block in modern medicinal chemistry and drug discovery. The document details its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound is the salt form of the Boc-protected 4-aminopiperidine. The hydrochloride salt is often preferred in laboratory settings due to its increased stability and solubility in certain solvents compared to the free base.
| Property | Value | Reference |
| Molecular Weight | 236.74 g/mol | N/A |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | N/A |
| CAS Number | 179110-74-8 | N/A |
| Appearance | White to off-white solid (typical) | N/A |
| Melting Point | Data not available for the hydrochloride salt. The free base has a melting point of 122-125 °C.[1] The hydrochloride salt is expected to have a higher melting point. | N/A |
| Boiling Point | Data not available for the hydrochloride salt. The free base has a boiling point of 165 °C at 23 mmHg.[2] | N/A |
| Solubility | Data not available. As a salt, it is expected to have good solubility in water and polar protic solvents. | N/A |
Synthesis and Purification
The synthesis of this compound typically involves the protection of 4-aminopiperidine with a tert-butoxycarbonyl (Boc) group, followed by the formation of the hydrochloride salt.
Experimental Protocol: Synthesis of tert-Butyl piperidin-4-ylcarbamate (Free Base)
A common method for the synthesis of the free base is the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-aminopiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, sodium hydroxide)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve 4-aminopiperidine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or recrystallization to afford pure tert-Butyl piperidin-4-ylcarbamate.
Formation of the Hydrochloride Salt
To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried to yield this compound.
Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The Boc-protecting group allows for selective functionalization at other positions of the piperidine ring or the exocyclic amine.
Key applications include:
-
Scaffold for Library Synthesis: The piperidine moiety is a common scaffold in many approved drugs. This building block is frequently used in the combinatorial synthesis of compound libraries for high-throughput screening.
-
Synthesis of Enzyme Inhibitors: Derivatives of this compound have been explored for the development of various enzyme inhibitors.
-
Development of CNS-active agents: The piperidine ring is a key structural feature in many centrally acting drugs, and this building block is utilized in the synthesis of novel candidates for neurological disorders.[3]
Safety and Handling
| Hazard | Description |
| Health Hazards | May cause skin and eye irritation. May be harmful if swallowed or inhaled. |
| Fire Hazards | Not considered a significant fire hazard. |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
| Storage | Store in a cool, dry place away from incompatible materials. |
Disclaimer: This safety information is not exhaustive. Always consult the specific MSDS provided by the supplier before handling this chemical.
Logical Workflow in Synthesis
The following diagram illustrates a typical workflow for the use of this compound in a multi-step synthesis.
Caption: Synthetic workflow utilizing this compound.
References
In-Depth Technical Guide to the Structure Elucidation of tert-Butyl piperidin-4-ylcarbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of tert-butyl piperidin-4-ylcarbamate hydrochloride. This compound is a valuable building block in medicinal chemistry, and its precise characterization is crucial for its application in the synthesis of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental for understanding the compound's behavior in various analytical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [1] |
| Molecular Weight | 236.74 g/mol | [1] |
| CAS Number | 179110-74-8 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, methanol, and DMSO | |
| SMILES | CC(C)(C)OC(=O)NC1CCNCC1.[H]Cl | [1] |
Experimental Workflow for Structure Elucidation
The structural confirmation of a small molecule like this compound follows a logical progression of analytical techniques. The general workflow is depicted in the diagram below, starting from sample preparation and culminating in the unambiguous assignment of the chemical structure.
Experimental Protocols
Detailed experimental protocols for the primary analytical techniques used in the structure elucidation of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., PENDANT or DEPT).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for amine-containing compounds.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Spectroscopic Data and Interpretation
The following tables summarize the expected spectroscopic data for this compound. The predicted NMR chemical shifts are based on data for the free base and known effects of protonation on similar structures.
Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~3.80 | m | 1H | CH-N(H)Boc |
| ~3.45 | m | 2H | Piperidine CH₂ (axial, adjacent to NH₂⁺) |
| ~3.10 | m | 2H | Piperidine CH₂ (equatorial, adjacent to NH₂⁺) |
| ~2.15 | m | 2H | Piperidine CH₂ (axial) |
| ~1.70 | m | 2H | Piperidine CH₂ (equatorial) |
| 1.45 | s | 9H | C(CH₃)₃ |
Note: The presence of the hydrochloride salt will cause a downfield shift of the protons on and adjacent to the piperidine nitrogen compared to the free base. The NH and NH₂⁺ protons may be broad and their chemical shifts can be concentration and solvent dependent.
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ) / ppm | Assignment |
| ~157 | C=O (carbamate) |
| ~81 | C(CH₃)₃ |
| ~48 | CH-N(H)Boc |
| ~43 | Piperidine CH₂ (adjacent to NH₂⁺) |
| ~30 | Piperidine CH₂ |
| ~28 | C(CH₃)₃ |
Mass Spectrometry Data (ESI-MS)
| m/z | Interpretation |
| 201.16 | [M+H]⁺ (protonated free base) |
| 145.12 | [M+H - C₄H₈]⁺ (loss of isobutylene) |
| 101.10 | [M+H - Boc]⁺ (loss of the Boc group) |
FT-IR Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~3350 | N-H stretch (carbamate) |
| ~2970 | C-H stretch (aliphatic) |
| ~2700-2400 | N-H stretch (ammonium salt) |
| ~1690 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1160 | C-O stretch (carbamate) |
Conclusion
The comprehensive analysis using NMR, MS, and FT-IR spectroscopy provides a complete and unambiguous structural elucidation of this compound. The presented data and methodologies serve as a valuable resource for researchers and scientists working with this important chemical intermediate, ensuring its quality and proper identification for use in drug discovery and development.
References
A Technical Guide to the Solubility of tert-Butyl piperidin-4-ylcarbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tert-butyl piperidin-4-ylcarbamate hydrochloride (CAS: 179110-74-8), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the compound's predicted solubility based on its physicochemical properties and provides detailed, standardized experimental protocols for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
This compound is the salt form of a Boc-protected aminopiperidine derivative. The presence of the hydrochloride salt significantly influences its solubility profile, particularly in aqueous media. The Boc (tert-butoxycarbonyl) protecting group, however, introduces lipophilic character. This structural combination suggests a solubility profile that is highly dependent on the solvent's polarity and pH.
Key Structural Features Influencing Solubility:
-
Piperidine Ring and Amine Hydrochloride: The protonated amine of the hydrochloride salt makes the molecule more polar and amenable to solvation by polar protic solvents, especially water. It is expected to be significantly more soluble in acidic aqueous solutions where it remains fully protonated.
-
tert-Butoxycarbonyl (Boc) Group: This bulky, non-polar group increases the lipophilicity of the molecule, which can enhance its solubility in organic solvents.
Predicted Solubility:
Based on these structural characteristics, a predicted solubility profile in common laboratory solvents is presented in Table 1. It is crucial to note that these are estimations, and empirical determination is necessary for accurate values.
Table 1: Predicted Solubility of this compound
| Solvent System | Predicted Solubility | Rationale |
| Water (acidified, e.g., 0.1 N HCl) | High | The compound is a hydrochloride salt and will be fully protonated and ionized in acidic conditions, favoring dissolution in aqueous media. |
| Water (neutral, pH 7) | Moderate | Solubility is expected to be lower than in acidic conditions as the equilibrium may shift slightly away from the fully protonated form. |
| Methanol / Ethanol | High to Moderate | These polar protic solvents can solvate both the ionic hydrochloride portion and the organic structure of the molecule. |
| Isopropanol | Moderate to Low | As a less polar alcohol, its ability to solvate the ionic salt is reduced compared to methanol and ethanol. |
| Dichloromethane (DCM) | Low | While the Boc group provides some lipophilicity, the ionic nature of the hydrochloride salt will limit solubility in this non-polar aprotic solvent. |
| Acetonitrile | Moderate to Low | This polar aprotic solvent may offer some solubility due to its polarity, but it is generally less effective at solvating salts compared to protic solvents. |
| Acetone | Low | Similar to other aprotic solvents, acetone is not expected to be an effective solvent for the hydrochloride salt. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, including many salts. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that is effective at solvating a variety of organic molecules and their salts. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, standardized experimental methods should be employed. The following sections detail the protocols for determining both thermodynamic and kinetic solubility.
This method determines the equilibrium solubility of a compound and is considered the gold standard for thermodynamic solubility measurement.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, methanol). The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial. This step removes any remaining undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or mmol/L at the specified temperature and for the specific solvent system used.
-
Caption: Workflow for Thermodynamic Solubility Determination.
This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon its precipitation from a stock solution, which is relevant for in vitro assays.
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, typically DMSO (e.g., 10 or 20 mM).
-
-
Serial Dilution:
-
In a clear multi-well plate (e.g., 96-well), perform serial dilutions of the stock solution with the same organic solvent to create a range of concentrations.
-
-
Addition of Aqueous Buffer:
-
To each well, add a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) using a multichannel pipette. This induces the precipitation of the compound if its solubility limit is exceeded.
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., room temperature) for a defined period (e.g., 1 to 2 hours) with gentle shaking to allow for precipitation to occur.
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 650 nm).
-
-
Data Analysis:
-
The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the baseline.
-
The Cornerstone of Modern Drug Discovery: A Technical Guide to tert-Butyl piperidin-4-ylcarbamate Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl piperidin-4-ylcarbamate hydrochloride, a versatile bifunctional molecule, has emerged as a critical building block in medicinal chemistry. Its piperidine core is a prevalent scaffold in numerous clinically successful drugs, offering a desirable combination of physicochemical properties, including aqueous solubility and the ability to form key interactions with biological targets. The presence of a Boc-protected amine and a secondary amine within the piperidine ring allows for controlled, sequential functionalization, making it an ideal starting point for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the role of this compound in drug discovery, detailing its application in the synthesis of potent and selective modulators of various drug targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes. This document includes a compilation of quantitative pharmacological data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Introduction: The Privileged Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of biologically active compounds.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with the binding pockets of biological targets.[1] Furthermore, the nitrogen atom of the piperidine ring is typically protonated at physiological pH, enabling the formation of favorable ionic interactions and hydrogen bonds, which can significantly contribute to binding affinity and selectivity.[1]
This compound provides a strategically protected and readily functionalizable version of this important scaffold. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino substituent allows for the selective modification of the piperidine nitrogen. Subsequently, the Boc group can be efficiently removed under acidic conditions to reveal the primary amine for further derivatization. This orthogonal reactivity is fundamental to its utility in combinatorial chemistry and the generation of compound libraries for high-throughput screening.[2]
Applications in Medicinal Chemistry
The versatility of this compound is demonstrated by its use in the synthesis of a wide array of therapeutic agents targeting various diseases.
CCR5 Antagonists for HIV Therapy
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[3] Consequently, CCR5 antagonists represent a significant class of anti-HIV therapeutics. This compound serves as a key intermediate in the synthesis of piperidine-based CCR5 antagonists.[3] These antagonists function by binding to the CCR5 receptor, inducing a conformational change that prevents the interaction with the viral envelope glycoprotein gp120, thereby blocking viral entry.[4]
Dopamine D3 Receptor Antagonists for Neurological Disorders
Dopamine D3 receptors are implicated in the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[5] Derivatives of tert-butyl piperidin-4-ylcarbamate have been instrumental in the development of potent and selective dopamine D3 receptor antagonists.[5] The piperidine core often serves as a central scaffold to which pharmacophoric elements that confer D3 selectivity are attached.
Kinase Inhibitors in Oncology
Kinases are a major class of drug targets in oncology due to their critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. The piperidine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of tert-butyl piperidin-4-ylcarbamate are used in the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, which have shown potent anti-cancer activity.[6]
Modulators of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune system by mediating inflammatory responses.[5] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. The piperidine scaffold has been explored for the development of NLRP3 inhibitors, and this compound provides a valuable starting point for the synthesis of such compounds.
Quantitative Pharmacological Data
The following table summarizes the in vitro activity of selected compounds synthesized using the piperidin-4-ylcarbamate scaffold, demonstrating its utility in generating potent modulators of diverse biological targets.
| Compound Class | Target | Assay | Activity | Reference |
| Acetylcholinesterase Inhibitor | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 34 nM | [5] |
| Kinase Inhibitor | Cyclin-Dependent Kinase 9 (CDK9) | Enzyme Inhibition | IC50 = 7 nM | [6] |
| Dopamine Receptor Antagonist | Dopamine D3 Receptor | Radioligand Binding | Ki = 0.67 ± 0.11 nM | [7] |
| Dopamine Receptor Antagonist | Dopamine D3 Receptor | Radioligand Binding | Ki = 1.4 nM | [8] |
| Dopamine Receptor Antagonist | Dopamine D3 Receptor | β-arrestin Recruitment | IC50 = 17 ± 3.0 µM |
Experimental Protocols
General Procedure for N-Alkylation of the Piperidine Nitrogen
The secondary amine of the piperidine ring is readily alkylated under standard conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate, K2CO3)
-
Solvent (e.g., N,N-dimethylformamide, DMF)
Procedure:
-
To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in dry DMF, add K2CO3 (2.0-3.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.
Detailed Synthesis of a Crizotinib Intermediate
This protocol describes the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a key intermediate in the synthesis of the kinase inhibitor Crizotinib, starting from a related piperidine derivative.
Step 1: Synthesis of tert-butyl-4-((methylsulfonyl)oxy)piperidine-1-carboxylate
-
Methanesulfonyl chloride (85.4g, 0.746mol) is slowly added to a mixture of tert-butyl-4-hydroxypiperdine-1-carboxylate (100g, 0.497mol) and triethylamine (100.6g, 0.994mol) in methyl tert-butyl ether (MTBE) at 0°C.
-
The reaction mixture is stirred at 20°C for 1 hour.
-
The mixture is filtered and the filtrate is concentrated to give the crude product, which is used in the next step without further purification.
Step 2: Synthesis of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
-
To a solution of the crude product from Step 1 in N-methyl-2-pyrrolidone (NMP), add 4-iodopyrazole (96.4g, 0.497mol) and cesium carbonate (323.8g, 0.994mol).
-
The reaction mixture is heated to 80°C and stirred for 8 hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
-
A mixture of the product from Step 2 (10g, 0.025mol), bis(pinacolato)diboron (7.6g, 0.03mol), potassium acetate (7.4g, 0.075mol), and Pd(dppf)Cl2 (0.9g, 1.25mmol) in 1,4-dioxane is heated to 80°C under a nitrogen atmosphere for 12 hours.
-
The reaction mixture is cooled, filtered through Celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography to afford the final product.
Visualizing the Molecular Landscape
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key signaling pathways relevant to the therapeutic targets of compounds derived from this compound.
Caption: NLRP3 Inflammasome Activation Pathway.
Caption: CCR5-Mediated HIV-1 Entry and Inhibition.
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for fragment-based drug discovery (FBDD), a powerful strategy for identifying novel lead compounds that can be initiated with scaffolds like tert-butyl piperidin-4-ylcarbamate.
Caption: Fragment-Based Drug Discovery Workflow.
Conclusion
This compound is a testament to the power of privileged scaffolds in modern medicinal chemistry. Its inherent structural features and synthetic tractability have made it an indispensable tool for the discovery and development of novel therapeutics across a broad spectrum of diseases. The ability to systematically and efficiently explore chemical space around the piperidine core has accelerated the identification of potent and selective modulators of challenging drug targets. As our understanding of disease biology continues to evolve, the strategic application of versatile building blocks like this compound will undoubtedly remain a cornerstone of successful drug discovery endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. tert-butyl piperidin-4-ylcarbamate | Pharmaceutical Intermediate | 73874-95-0 - PHMO [phmo.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. jelsciences.com [jelsciences.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to tert-Butyl piperidin-4-ylcarbamate hydrochloride: A Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl piperidin-4-ylcarbamate hydrochloride is a pivotal bifunctional molecule widely employed as a building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring, a common scaffold in many biologically active compounds, and a Boc-protected amine, which allows for selective deprotection and further functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
The physical and chemical properties of tert-butyl piperidin-4-ylcarbamate and its hydrochloride salt are crucial for their use in synthesis. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties
| Property | tert-Butyl piperidin-4-ylcarbamate | This compound |
| CAS Number | 73874-95-0[1][2][3] | 179110-74-8[4][5] |
| Molecular Formula | C₁₀H₂₀N₂O₂[1][3][4] | C₁₀H₂₁ClN₂O₂[5] |
| Molecular Weight | 200.28 g/mol [3][4] | 236.74 g/mol [5] |
| Appearance | Off-white/Crystalline Powder[3] | Data not available |
| Melting Point | 162-166 °C[3] | Data not available |
| Boiling Point | 80 °C at 0.05 mmHg[3] | Data not available |
| Solubility | Soluble in Methanol, Chloroform (30 mg/ml)[2][3] | Data not available |
| Purity | ≥95% to 97%[5][6] | ≥95%[5] |
| Storage | Room temperature, sealed in dry, dark place[3] or -20°C[6] | 4°C[5] |
Table 2: Spectroscopic Data for tert-Butyl piperidin-4-ylcarbamate
| Type | Data |
| ¹H NMR (CD₃OD, 200 MHz) | δ 1.36 (s, 9H), 1.84-2.36 (m, 4H), 2.74 (m, 2H), 3.42 (m, 2H), 3.60 (br, 1H)[7] |
| ¹H NMR (CDCl₃, 500 MHz) | δ 8.30 (d, 1H), 6.82 (s, 1H), 6.77 (d, 1H), 4.49 (bs, 1H), 4.36-4.22 (m, 2H), 3.74 (bs, 1H), 3.06 (td, 2H), 2.10-2.04 (m, 2H), 1.56-1.38 (m, 11H)[8] |
| ¹³C NMR (CDCl₃) | δ 159.4, 155.4, 149.5, 140.1, 139.9, 124.5, 122.4, 108.1, 102.7, 79.8[8] |
| Mass Spectrum (LC/MS) | [M+H]⁺: 201[7] |
Synthesis of tert-Butyl piperidin-4-ylcarbamate
Several synthetic routes to tert-butyl piperidin-4-ylcarbamate have been reported. The two most common methods are the Boc protection of piperidin-4-amine and the reductive amination of N-Boc-4-piperidone.
Method 1: Boc Protection of Piperidin-4-amine
This is a straightforward approach involving the reaction of commercially available piperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve piperidin-4-amine in a biphasic solvent system of water and tert-butanol.
-
Base Addition: Add sodium hydroxide to the mixture.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature. The use of 4-dimethylaminopyridine (DMAP) as a catalyst in an aprotic solvent like acetonitrile can enhance the reaction rate.[4]
-
Work-up and Purification: After the reaction is complete, as monitored by TLC, perform an aqueous work-up. Extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product. Near-quantitative yields have been reported for this method.[4]
Method 2: Reductive Amination of N-Boc-4-piperidone
This method involves the reaction of N-Boc-4-piperidone with an amine source, followed by reduction.
Experimental Protocol:
-
Reaction Setup: Dissolve N-Boc-4-piperidone and an amine source (e.g., ammonium acetate) in a suitable solvent such as methanol or dichloromethane.
-
Reducing Agent Addition: Add a reducing agent, for instance, sodium triacetoxyborohydride (STAB), portion-wise to the mixture at 0 °C.[9]
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours (typically overnight).
-
Work-up and Purification: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residue is purified by silica gel column chromatography to afford the desired product.
Applications in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of a wide array of pharmacologically active compounds.
Synthesis of CCR5 Antagonists for HIV-1 Treatment
The piperidine scaffold is a core element in several C-C Chemokine Receptor 5 (CCR5) antagonists, which are a class of antiretroviral drugs that block HIV-1 from entering host cells.[2][3][10]
Experimental Protocol: Synthesis of a Piperidine-4-carboxamide CCR5 Antagonist Intermediate
This protocol is a representative example of how the building block is used.
-
Amide Coupling: To a solution of a carboxylic acid-containing fragment in a solvent like DMF, add a coupling agent such as HBTU and a base like DIPEA.
-
Addition of Deprotected Piperidine: Add the free amine, obtained after deprotection of this compound, to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours until completion.
-
Work-up and Purification: Perform an aqueous work-up and extract the product with an appropriate organic solvent. The crude product is then purified by column chromatography to yield the desired amide.
Synthesis of Kinase Inhibitors
The piperidine moiety is also prevalent in various kinase inhibitors, which are crucial in cancer therapy.[11] For instance, derivatives of tert-butyl piperidin-4-ylcarbamate have been used to synthesize potent inhibitors of Akt (Protein Kinase B), a key enzyme in cell survival and proliferation pathways.[11]
Experimental Protocol: General Procedure for Coupling to a Kinase Inhibitor Scaffold
-
Activation of Carboxylic Acid: In a suitable solvent such as DCM, activate the carboxylic acid of the kinase inhibitor scaffold with a coupling reagent like HBTU in the presence of a base (e.g., DIPEA).
-
Addition of Amine: Add the deprotected piperidine amine to the activated acid.
-
Reaction and Purification: Stir the reaction at room temperature. After completion, wash the reaction mixture with saturated ammonium chloride and brine. The organic layer is then concentrated, and the resulting residue is purified to give the final product.[11]
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is an invaluable and versatile building block in modern organic synthesis. Its utility in constructing complex molecular architectures has been demonstrated in the successful development of numerous drug candidates, particularly in the areas of antiviral and anticancer research. The synthetic routes to this compound are well-established, and its reactivity is predictable, making it a reliable tool for medicinal chemists and drug development professionals.
References
- 1. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]
- 5. chemscene.com [chemscene.com]
- 6. tert-butyl piperidin-4-ylcarbamate, 73874-95-0 | BroadPharm [broadpharm.com]
- 7. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 8. 73874-95-0 | 4-Boc-Aminopiperidine | Lomitapide Related | Ambeed.com [ambeed.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Landscape of tert-Butyl Piperidin-4-ylcarbamate Hydrochloride Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl piperidin-4-ylcarbamate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. The hydrochloride salt form of these derivatives often enhances their solubility and stability, making them attractive candidates for drug development. This technical guide provides a comprehensive overview of the biological activities of tert-butyl piperidin-4-ylcarbamate hydrochloride derivatives, focusing on their therapeutic potential across various disease areas, including cancer, neurodegenerative disorders, and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area.
Key Biological Activities and Therapeutic Targets
Derivatives of this compound have demonstrated significant activity against a range of biological targets. These activities are primarily attributed to the piperidine core, which can mimic the structure of endogenous ligands, and the carbamate group, which can participate in hydrogen bonding and other key interactions within protein binding sites. The tert-butyl group often contributes to favorable pharmacokinetic properties.
Anticancer Activity: Targeting Heat Shock Protein 70 (HSP70)
Several derivatives have been investigated as inhibitors of Heat Shock Protein 70 (HSP70), a molecular chaperone that is overexpressed in many cancer cells and plays a crucial role in tumor cell survival and resistance to therapy.[1][2] Inhibition of HSP70 can lead to the degradation of oncoproteins, cell cycle arrest, and apoptosis.[3]
Quantitative Data for HSP70 Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| HSP70-36 | BT474 (Breast Cancer) | 1.41 | [4] |
| HSP70-36 | BT/Lap(R)1.0 (Lapatinib-resistant Breast Cancer) | 1.47 | [4] |
Antiviral Activity: CCR5 Receptor Antagonism
The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[5][6] Derivatives of tert-butyl piperidin-4-ylcarbamate have been synthesized and evaluated as CCR5 antagonists, demonstrating potent anti-HIV-1 activity.[1][5]
Quantitative Data for CCR5 Antagonists
| Compound ID | Assay | IC50 (nM) | EC50 (nM) | Reference |
| TAK-220 (a piperidine-4-carboxamide derivative) | CCR5 Binding | 3.5 | - | [7] |
| TAK-220 | Membrane Fusion Inhibition | 0.42 | - | [7] |
| TAK-220 | HIV-1 Replication (clinical isolates in PBMCs) | - | 1.1 | [7] |
| Compound 11f (a piperidine-4-carboxamide derivative) | Anti-HIV-1 activity in PBMCs | - | 0.59 | [5] |
Neuroprotective and Cognitive-Enhancing Activity
Acetylcholinesterase is a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used in the symptomatic treatment of Alzheimer's disease.[8] The piperidine scaffold is a common feature in many AChE inhibitors, and derivatives of tert-butyl piperidin-4-ylcarbamate have been explored for this activity.
Quantitative Data for Acetylcholinesterase Inhibitors
| Compound ID | Source of AChE | IC50 (µM) | Reference |
| 4-(3-carboxyphenoxy)-piperidine analogue | Not specified | 0.034 | [1] |
| Semi-synthetic analogue 7 | Rat Brain | 7.32 | [9] |
| Semi-synthetic analogue 9 | Rat Brain | 15.1 | [9] |
Dopamine D3 receptors are implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance use disorders.[10][11] The tert-butyl piperidin-4-ylcarbamate moiety serves as a valuable scaffold for the development of selective D3 receptor antagonists.
Sigma-1 receptors are intracellular chaperone proteins involved in various cellular functions, and their modulation has shown potential in the treatment of neurodegenerative diseases and other CNS disorders.[12] Derivatives based on the piperidine-4-ylcarbamate scaffold have been synthesized as ligands for this receptor.[1]
Quantitative Data for Sigma-1 Receptor Ligands
| Compound ID | Binding Affinity (Ki, nM) | Selectivity (σ1/σ2) | Reference |
| 4b (a cyclopropanecarboxylate derivative) | 1.5 | 33.9 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of tert-Butyl piperidin-4-ylcarbamate Derivatives
A general synthetic scheme for the derivatization of tert-butyl piperidin-4-ylcarbamate is presented below. The specific reaction conditions, including reagents, solvents, temperatures, and reaction times, will vary depending on the desired final compound.
General Procedure for N-alkylation/arylation:
-
To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF), add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to neutralize the hydrochloride and deprotonate the piperidine nitrogen.
-
Add the desired electrophile (e.g., an alkyl halide, aryl halide, or sulfonyl chloride) to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted derivative.
Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][14]
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase activity.[15][16][17]
Protocol:
-
Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Add the acetylcholinesterase solution to each well and pre-incubate for a short period.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[18][19][20][21][22]
Protocol:
-
Prepare cell membrane homogenates from cells overexpressing the target receptor (e.g., CCR5 or Dopamine D3).
-
In a reaction tube or 96-well plate, incubate the membrane preparation with a constant concentration of a suitable radioligand and varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
After incubation to equilibrium, rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki (inhibition constant) or IC50 value.
Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.
HSP70 Inhibition and Apoptosis Induction
Inhibition of HSP70 disrupts its chaperone function, leading to the destabilization and degradation of client oncoproteins.[3] This can trigger the intrinsic apoptotic pathway.
CCR5 Antagonism and HIV-1 Entry Inhibition
CCR5 antagonists allosterically bind to the CCR5 receptor, inducing a conformational change that prevents the interaction of the viral gp120 envelope protein with the co-receptor, thereby blocking viral entry into the host cell.[6][23][24]
Acetylcholinesterase Inhibition and Cholinergic Enhancement
AChE inhibitors prevent the breakdown of acetylcholine in the synaptic cleft, leading to increased levels and duration of action of this neurotransmitter.
Conclusion
Derivatives of this compound represent a rich source of biologically active molecules with therapeutic potential in a variety of diseases. The versatility of this scaffold allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity against targets such as HSP70, CCR5, and acetylcholinesterase. The information presented in this technical guide, including quantitative data, experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel therapeutic agents based on this promising chemical framework. Further exploration of structure-activity relationships and in vivo efficacy studies are warranted to fully realize the clinical potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. atcc.org [atcc.org]
- 6. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sigma-1 receptor and seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of cholinesterase inhibitory activity [bio-protocol.org]
- 17. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dspace.ut.ee [dspace.ut.ee]
- 21. salilab.org [salilab.org]
- 22. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]
The Pivotal Role of tert-Butyl piperidin-4-ylcarbamate hydrochloride in the Development of Novel Protein Inhibitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the critical role of tert-butyl piperidin-4-ylcarbamate hydrochloride as a versatile chemical intermediate in the synthesis of a diverse array of potent protein inhibitors. While not a protein inhibitor itself, its piperidine scaffold is a cornerstone in the development of targeted therapeutics for a range of diseases. This document provides a comprehensive overview of its application in the synthesis of inhibitors for key protein targets, including Heat Shock Protein 70 (HSP70), Acetylcholinesterase (AChE), Bruton's Tyrosine Kinase (BTK), C-C Motif Chemokine Receptor 5 (CCR5), and Cannabinoid Receptor 1 (CB1). Detailed experimental methodologies for the synthesis of these inhibitors and the corresponding biological assays are presented, alongside quantitative data and visual representations of signaling pathways and experimental workflows to facilitate research and development in this field.
Introduction: A Versatile Building Block for Targeted Therapies
This compound is a highly functionalized molecule that serves as a foundational building block in medicinal chemistry.[1][2] Its structure, featuring a piperidine ring and a Boc-protected amine, offers two key points for chemical modification, making it an invaluable starting material for the synthesis of complex molecular architectures.[2] The piperidine moiety is a common feature in many biologically active compounds, mimicking natural alkaloids and facilitating interactions with various protein targets.[3] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule before its removal under acidic conditions to reveal a reactive amine for further functionalization.[3]
This guide will explore the journey from this pivotal intermediate to a range of potent protein inhibitors, providing the necessary data and protocols to empower researchers in their drug discovery endeavors.
Key Protein Targets and Inhibitor Derivatives
The versatility of this compound as a scaffold has led to the development of inhibitors for a multitude of protein targets implicated in various diseases. This section details several key examples.
Heat Shock Protein 70 (HSP70) Inhibitors for Oncology
HSP70 is a molecular chaperone that is overexpressed in many cancer cells, playing a crucial role in their survival and proliferation.[3] Derivatives of tert-butyl piperidin-4-ylcarbamate have been investigated as HSP70 inhibitors, showing promise in the treatment of drug-resistant tumors.[3]
Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases
Acetylcholinesterase is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine.[4] Inhibitors of AChE are used in the treatment of Alzheimer's disease.[4][5] The piperidine core is a key structural feature in several potent AChE inhibitors derived from tert-butyl piperidin-4-ylcarbamate.
Bruton's Tyrosine Kinase (BTK) Inhibitors for B-cell Malignancies and Autoimmune Diseases
BTK is a non-receptor tyrosine kinase essential for B-cell development and signaling.[6][7] Covalent inhibitors of BTK have shown significant efficacy in treating various B-cell cancers.[7] The synthesis of some BTK inhibitors utilizes piperidine-containing intermediates.
C-C Motif Chemokine Receptor 5 (CCR5) Antagonists for HIV-1 Treatment
CCR5 is a co-receptor used by the most common strains of HIV-1 to enter host cells.[8][9] Antagonists of CCR5 can effectively block viral entry.[8] Piperidine-4-carboxamide derivatives, synthesized from tert-butyl piperidin-4-ylcarbamate, have emerged as potent CCR5 antagonists.[10]
Cannabinoid Receptor 1 (CB1) Antagonists for Metabolic Disorders
The CB1 receptor is a G protein-coupled receptor involved in regulating appetite and energy balance.[11] Antagonists of CB1 have been explored for the treatment of obesity and related metabolic disorders.[11] The piperidine scaffold is integral to the structure of several potent CB1 receptor antagonists.
Quantitative Data of Inhibitor Derivatives
The following tables summarize the inhibitory activities of various compounds synthesized using this compound as a starting material or key intermediate.
| Target Protein | Inhibitor Derivative | Activity Metric | Value |
| HSP70 | Piperidine Derivative (HSP70-36) | IC50 | 1.47 µM (BT/Lap(R)1.0 cells) |
| HSP70 | Piperidine Derivative (HSP70-36) | Kd | 2.46 µM |
| AChE | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | IC50 | 0.56 nM |
| AChE | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | IC50 | 5.7 nM |
| BTK | Acalabrutinib | IC50 | 30 nM |
| CCR5 | Piperidine-4-carboxamide derivative (11f) | EC50 | 0.59 nM (anti-HIV-1) |
| CB1 | AM281 | Ki | 12 nM |
| CB1 | Piperidine-4-carboxamide derivative (11) | Ke | 0.44 nM |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways of the target proteins is crucial for rational drug design. The following diagrams illustrate the key signaling cascades affected by the inhibitors derived from this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative inhibitor derivatives and the execution of key biological assays.
Synthesis Protocols
5.1.1. General Procedure for N-acylation of tert-Butyl piperidin-4-ylcarbamate
This protocol describes a general method for the acylation of the piperidine nitrogen, a common step in the synthesis of many inhibitors.
-
Materials: this compound, desired acyl chloride or carboxylic acid, a suitable base (e.g., triethylamine or diisopropylethylamine), a coupling agent if starting from a carboxylic acid (e.g., HATU or HBTU), and an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Procedure:
-
To a solution of tert-butyl piperidin-4-ylcarbamate (hydrochloride salt is typically neutralized with a base first) in the anhydrous solvent, add the base (1.1-1.5 equivalents).
-
If starting with an acyl chloride, add it dropwise to the solution at 0 °C and allow the reaction to warm to room temperature.
-
If starting with a carboxylic acid, add the carboxylic acid and the coupling agent to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
5.1.2. Synthesis of N-Benzyl Piperidine Derivatives (AChE Inhibitors)
This protocol outlines the synthesis of N-benzyl piperidine derivatives, a class of potent AChE inhibitors.[4][5]
-
Materials: 4-Amino-1-benzylpiperidine, a substituted benzoyl chloride, a suitable base (e.g., triethylamine), and an anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve 4-amino-1-benzylpiperidine and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add the substituted benzoyl chloride dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
-
Biological Assay Protocols
5.2.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
-
Procedure:
-
In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
5.2.2. Bruton's Tyrosine Kinase (BTK) Inhibition Assay
Several methods can be used to assess BTK inhibition. A common method is a biochemical kinase assay.
-
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by BTK. This can be quantified using methods like ADP-Glo™ Kinase Assay, which measures ADP formation, or by detecting the phosphorylated substrate using specific antibodies.[12]
-
Procedure (ADP-Glo™ Kinase Assay):
-
Set up a kinase reaction with BTK enzyme, a suitable substrate, ATP, and the test inhibitor in a 384-well plate.
-
Incubate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Measure the luminescence, which is proportional to the ADP generated and thus the kinase activity.
-
Calculate the percent inhibition and determine the IC50 value.
-
5.2.3. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized inhibitors on cancer cell lines.
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
5.2.4. CCR5 Binding Assay (Radioligand Competition)
This assay measures the ability of a compound to bind to the CCR5 receptor.[13]
-
Principle: The assay measures the displacement of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) by the unlabeled test compound. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.
-
Procedure:
-
Prepare cell membranes from a cell line overexpressing the CCR5 receptor.
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to a Ki value.
-
5.2.5. Cannabinoid Receptor 1 (CB1) Functional Assay (cAMP Assay)
This assay determines whether a compound acts as an agonist or antagonist at the CB1 receptor.[14]
-
Principle: The CB1 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the effect of an agonist on cAMP levels.
-
Procedure:
-
Use a cell line expressing the CB1 receptor.
-
Treat the cells with the test compound (potential antagonist) followed by a known CB1 agonist (e.g., CP55,940).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
An antagonist will reverse the agonist-induced decrease in cAMP levels. The potency of the antagonist (IC50) can be determined from a dose-response curve.
-
Experimental Workflows
The following diagrams illustrate the general workflows for inhibitor synthesis and biological evaluation.
Conclusion
This compound is a cornerstone of modern medicinal chemistry, providing a versatile and readily modifiable scaffold for the development of potent and selective protein inhibitors. Its application spans a wide range of therapeutic areas, from oncology and neurodegenerative diseases to infectious diseases and metabolic disorders. This technical guide has provided a comprehensive overview of the synthesis and evaluation of protein inhibitors derived from this key intermediate, with the aim of facilitating further research and innovation in the field of drug discovery. The detailed protocols, quantitative data, and visual aids presented herein are intended to serve as a valuable resource for scientists dedicated to advancing the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 9. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A real time screening assay for cannabinoid CB1 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. marshall.edu [marshall.edu]
Synthesis of Novel Bioactive Compounds from tert-Butyl piperidin-4-ylcarbamate hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic utility of tert-butyl piperidin-4-ylcarbamate hydrochloride, a versatile building block in medicinal chemistry. We present detailed experimental protocols for the synthesis of various classes of bioactive molecules, including N-alkylated piperidines, products of reductive amination, spirocyclic compounds, and key therapeutic agents such as CCR5 antagonists and dopamine D3 receptor antagonists. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the underlying chemical and biological processes.
Introduction
This compound is a valuable starting material in drug discovery due to the presence of a protected amine on a piperidine scaffold. The piperidine ring is a common motif in many pharmaceuticals, and the Boc protecting group allows for selective functionalization of the piperidine nitrogen. This guide details several key synthetic transformations of this versatile intermediate.
N-Alkylation of the Piperidine Nitrogen
N-alkylation is a fundamental step in the diversification of the piperidin-4-ylcarbamate scaffold, enabling the introduction of a wide range of substituents at the 1-position of the piperidine ring.
Experimental Protocol: N-Alkylation with Alkyl Halides
This procedure describes the direct alkylation of tert-butyl piperidin-4-ylcarbamate with an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.5 eq) in anhydrous DMF, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the mixture can be heated to 50-70°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.
Quantitative Data for N-Alkylation
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | DMF | RT | 12 | 85-95 | [1] |
| Methyl iodide | K₂CO₃ | Acetonitrile | RT | 24 | 80-90 | [2] |
| Ethyl bromide | NaH | DMF | 60 | 8 | 75-85 | [2] |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce diverse functional groups. In this context, the Boc-protected amino group of the starting material can be reacted with aldehydes or ketones.
Experimental Protocol: Reductive Amination
This protocol outlines the reductive amination of tert-butyl piperidin-4-ylcarbamate with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Quantitative Data for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 6 | 88 | [3] |
| Cyclohexanone | NaBH(OAc)₃ | DCM | RT | 8 | 85 | [3] |
| Acetone | NaBH₃CN | Methanol | RT | 12 | 82 | [4] |
Synthesis of Spirocyclic Piperidines
The synthesis of spirocyclic structures containing a piperidine ring is of great interest in drug discovery due to their rigid three-dimensional conformations.
Conceptual Workflow for Spirocycle Synthesis
A common strategy involves the initial conversion of the piperidine to a piperidin-4-one derivative, followed by reactions to construct the spirocyclic ring system.
Experimental Protocol: Synthesis of an 8-azaspiro[4.5]decan-1-one derivative
This protocol describes a multi-step synthesis of a spirocyclic piperidine derivative starting from a related piperidone.
Materials:
-
1-Boc-4-piperidone
-
(2-Bromoethyl)benzene
-
Potassium carbonate
-
DMF
-
Polyphosphoric acid
Procedure:
-
N-Alkylation: To a solution of 1-Boc-4-piperidone (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and (2-bromoethyl)benzene (1.2 eq). Stir the mixture at 60°C for 12 hours. After workup, the N-alkylated product is obtained.
-
Boc Deprotection: The N-alkylated intermediate is treated with trifluoroacetic acid in dichloromethane to remove the Boc group.
-
Cyclization: The resulting secondary amine is heated with polyphosphoric acid to induce an intramolecular Friedel-Crafts acylation, yielding the spirocyclic ketone.
Quantitative Data for Spirocycle Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Alkylation | K₂CO₃, (2-Bromoethyl)benzene | DMF | 60 | 12 | 85 | [5] |
| Boc Deprotection | TFA | DCM | RT | 2 | >95 | [5] |
| Cyclization | Polyphosphoric acid | - | 120 | 4 | 60 | [5] |
Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of various therapeutic agents.
Synthesis of CCR5 Antagonists for HIV-1 Treatment
CCR5 antagonists block the entry of HIV-1 into host cells and are a critical class of antiretroviral drugs. The piperidine-4-carboxamide scaffold is a common feature in many potent CCR5 antagonists.[6][7]
Procedure:
-
Amide Coupling: this compound (1.0 eq) is coupled with a desired carboxylic acid using standard peptide coupling reagents such as EDC/HOBt in DMF with a base like diisopropylethylamine (DIPEA).
-
Boc Deprotection: The resulting Boc-protected amide is deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine, which can be further functionalized.
Synthesis of Dopamine D3 Receptor Antagonists
Dopamine D3 receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including substance abuse and schizophrenia.[8][9][10]
The synthesis of many D3 receptor antagonists involves the coupling of a piperazine-containing fragment to a functionalized butyl linker, which can be derived from tert-butyl piperidin-4-ylcarbamate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. tert-butyl piperidin-4-ylcarbamate | Pharmaceutical Intermediate | 73874-95-0 - PHMO [phmo.com]
- 7. researchgate.net [researchgate.net]
- 8. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of tert-Butyl piperidin-4-ylcarbamate hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl piperidin-4-ylcarbamate hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the protection of the 4-amino group of 4-aminopiperidine dihydrochloride with a tert-butoxycarbonyl (Boc) group, followed by the formation of the hydrochloride salt. This protocol offers a straightforward and efficient method for producing the target compound with a good yield and high purity. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
tert-Butyl piperidin-4-ylcarbamate and its hydrochloride salt are versatile building blocks in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in many biologically active molecules, and the Boc-protected amine allows for selective functionalization at other positions of the molecule. The hydrochloride salt form often improves the compound's stability and handling properties. This protocol details a reliable method for the synthesis of this compound, starting from commercially available 4-aminopiperidine dihydrochloride.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Boc Protection: 4-Aminopiperidine dihydrochloride is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to yield tert-butyl piperidin-4-ylcarbamate.
-
Hydrochloride Salt Formation: The purified tert-butyl piperidin-4-ylcarbamate is then treated with hydrochloric acid to form the desired hydrochloride salt.
Experimental Protocol
Materials and Equipment
Reagents:
-
4-Aminopiperidine dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Synthesis of tert-Butyl piperidin-4-ylcarbamate
-
To a solution of 4-aminopiperidine dihydrochloride in water, add a solution of sodium hydroxide to adjust the pH to basic (pH > 10).
-
To this basic solution, add a solution of di-tert-butyl dicarbonate in a suitable organic solvent, such as dichloromethane.
-
Stir the resulting biphasic mixture vigorously at room temperature for several hours (typically 4-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude tert-butyl piperidin-4-ylcarbamate as a solid or oil.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Synthesis of this compound
-
Dissolve the purified tert-butyl piperidin-4-ylcarbamate in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (e.g., 2 M solution) dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for approximately 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any excess acid and solvent.
-
Dry the product under vacuum to obtain the final this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-Aminopiperidine dihydrochloride | Commercially Available |
| Final Product | This compound | - |
| CAS Number | 179110-74-8 | [1] |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [1] |
| Molecular Weight | 236.74 g/mol | [1] |
| Typical Yield | >90% (for Boc protection) | [2] |
| Purity | ≥95% | [1] |
| ¹H NMR (Free Base, CDCl₃) | δ 1.45 (s, 9H), 1.40-1.55 (m, 2H), 1.85-1.95 (m, 2H), 2.65-2.75 (m, 2H), 3.10-3.20 (m, 2H), 3.50-3.60 (m, 1H), 4.50 (br s, 1H) | - |
| ¹³C NMR (Free Base, CDCl₃) | δ 28.4, 33.8, 44.2, 48.9, 79.5, 155.0 | - |
Note: Specific NMR data for the hydrochloride salt can vary depending on the solvent used. Researchers should acquire their own analytical data for confirmation.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Conclusion
The protocol described provides a robust and high-yielding method for the synthesis of this compound. This compound serves as a valuable intermediate for the synthesis of complex molecules in the pharmaceutical industry. The clear, step-by-step instructions, along with the summarized data and visual workflow, are intended to facilitate the reproduction of this synthesis in a research and development setting.
References
Boc protection of piperidin-4-amine using tert-Butyl piperidin-4-ylcarbamate
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability across a broad range of reaction conditions and its facile removal under mild acidic conditions. This document provides detailed application notes and experimental protocols for the Boc protection of piperidin-4-amine to yield tert-butyl piperidin-4-ylcarbamate, a key building block in the synthesis of a wide array of pharmaceutical agents.
tert-Butyl piperidin-4-ylcarbamate serves as a crucial intermediate in the development of therapeutics targeting a range of diseases. Its derivatives have been investigated as potential treatments for cancer, neurological disorders such as Parkinson's disease, and as inhibitors of viral entry, including HIV-1.[1] The piperidine moiety is a common scaffold in centrally active pharmaceuticals, and the Boc-protected amine allows for selective functionalization at other positions of the molecule.
Reaction Mechanism
The Boc protection of piperidin-4-amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This results in the formation of a tetrahedral intermediate, which then collapses to form the N-Boc protected amine, with the liberation of tert-butanol and carbon dioxide as byproducts. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[2]
Data Presentation: Comparison of Reaction Conditions
The synthesis of tert-butyl piperidin-4-ylcarbamate can be achieved under various conditions, with the choice of solvent and base significantly influencing reaction time and yield. Below is a summary of different reported methods.
| Amine Substrate | Protecting Agent | Base | Solvent | Temperature | Time | Yield | Reference |
| Piperidin-4-amine | Di-tert-butyl dicarbonate | Sodium Hydroxide | Water/tert-Butanol | Room Temp. | Not Specified | Near-quantitative | Smolecule[3] |
| 4-Piperidyl urea | Di-tert-butyl dicarbonate | Triethylamine | Water/Dichloromethane | 20-25°C | 8-10 h | High (product is an intermediate) | CN104628627A[4] |
| N-Benzyl-4-piperidone (precursor) | Di-tert-butyl dicarbonate | Not Applicable (part of a multi-step synthesis) | Methanol | 70°C | 4 h | 90.7% (for the final debenzylation step) | CN107805218B[5] |
| 4-Aminopyridine | Di-tert-butyl dicarbonate | EDCI/HOBT/TEA | Dichloromethane | Room Temp. | 0.5 h | 90% | CN102936220B |
| (S)-dimethyl 2-aminopentanedioate | Di-tert-butyl dicarbonate | Triethylamine/DMAP | Dichloromethane | 0°C to Room Temp. | 6 h | 92% | Open Research@CSIR-NIScPR |
Experimental Protocols
Below are detailed methodologies for the synthesis of tert-butyl piperidin-4-ylcarbamate.
Protocol 1: Biphasic System with Sodium Hydroxide
This protocol is a straightforward and high-yielding method for the Boc protection of piperidin-4-amine.
Materials:
-
Piperidin-4-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve piperidin-4-amine in a mixture of water and tert-butanol in a round-bottom flask.
-
Add sodium hydroxide to the solution and stir until it dissolves.
-
Slowly add di-tert-butyl dicarbonate to the stirring solution at room temperature.
-
Continue stirring the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl piperidin-4-ylcarbamate.
Protocol 2: Using Triethylamine in Dichloromethane
This protocol utilizes an organic base and solvent system.
Materials:
-
Piperidin-4-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Dissolve piperidin-4-amine in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution and stir.
-
Dissolve di-tert-butyl dicarbonate in dichloromethane and add it dropwise to the stirring amine solution at room temperature.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizations
Reaction Signaling Pathway
Caption: Reaction mechanism for the Boc protection of piperidin-4-amine.
Experimental Workflow
Caption: A generalized workflow for the synthesis of tert-butyl piperidin-4-ylcarbamate.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]
- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 4. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Application Notes and Protocols: Deprotection of Boc-Protected tert-Butyl piperidin-4-ylcarbamate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the development of pharmaceutical agents, due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2][3] Tert-butyl piperidin-4-ylcarbamate hydrochloride is a key building block in the synthesis of numerous neuroactive compounds and other biologically active molecules.[4][5] The efficient deprotection of its Boc group to yield 4-aminopiperidine is a critical step in these synthetic pathways.
This document provides detailed protocols for the acidic deprotection of this compound, along with methods for monitoring reaction completion and characterizing the final product.
Chemical Reaction and Mechanism
The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid subsequently undergoes decarboxylation to yield the free amine.[2][4] The evolution of gaseous byproducts, isobutylene (from the tert-butyl cation) and carbon dioxide, helps to drive the reaction to completion.[6]
Experimental Protocols
Two common and effective methods for the deprotection of this compound are presented below.
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used method known for its efficiency and high yields.[2][4][7]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane to a concentration of approximately 0.1-0.2 M.
-
At room temperature, add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution. Caution: TFA is corrosive and volatile; handle in a fume hood.[6]
-
Stir the reaction mixture at room temperature for 1-2 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]
-
Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-aminopiperidine.[6]
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is particularly useful when the hydrochloride salt of the product is desired directly.[6][8]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, place this compound (1.0 eq).
-
Add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents of HCl).[6]
-
Stir the reaction mixture at room temperature for 1-2 hours. The hydrochloride salt of the product may precipitate during the reaction.[6]
-
Monitor the reaction by TLC to ensure the complete consumption of the starting material.[6]
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to enhance the precipitation of the hydrochloride salt.[6]
-
Collect the solid product by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to obtain 4-aminopiperidine dihydrochloride.[6]
Data Presentation
The efficiency of Boc deprotection can be influenced by the choice of acid and reaction conditions. The following table summarizes typical quantitative data for acidic deprotection methods.
| Deprotection Agent | Solvent | Temperature | Time | Yield | Reference |
| 30% Trifluoroacetic Acid | Dichloromethane | Room Temp. | 2-4 h | >90% | [4] |
| 50% Trifluoroacetic Acid | Dichloromethane | Room Temp. | 5 min | 78% (for a peptide) | [9] |
| 50% Trifluoroacetic Acid | Dichloromethane | Room Temp. | 60 min | >95% (for a peptide) | [9] |
| 4 M HCl | 1,4-Dioxane | Room Temp. | 1-2 h | High | [6][8] |
Analytical Methods for Reaction Monitoring and Characterization
Confirming the complete removal of the Boc protecting group is a critical step.[1] Several spectroscopic techniques can be employed for this purpose.
| Spectroscopic Technique | Principle | Key Indicator of Boc Removal | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Disappearance of the characteristic singlet of the nine equivalent tert-butyl protons, typically observed around 1.4-1.5 ppm.[1] | Provides unambiguous and quantitative confirmation. Allows for monitoring of reaction completion.[1] | Requires a relatively pure sample. The N-H proton signal of the deprotected amine can be broad or difficult to observe.[1] |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Disappearance of the signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, and the carbamate carbonyl carbon (~153 ppm).[1] | Provides definitive structural information. | Less sensitive and more time-consuming than ¹H NMR. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | A mass difference of -100.12 amu corresponding to the loss of the Boc group. | Highly sensitive and provides accurate molecular weight confirmation. Can be coupled with LC for reaction monitoring. | May not distinguish between isomers. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of the strong C=O stretching band of the Boc carbamate around 1680-1720 cm⁻¹.[1] | Fast and simple technique for a quick check of reaction progress. | The N-H bending vibration of the resulting amine may overlap with other signals. |
Visualizations
Deprotection Workflow
Caption: Workflow for the deprotection of Boc-protected amines.
Boc Deprotection Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]
- 5. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of tert-Butyl piperidin-4-ylcarbamate hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-Butyl piperidin-4-ylcarbamate hydrochloride as a versatile building block in peptide synthesis. This bifunctional molecule is valuable for introducing a piperidine scaffold into peptide structures, thereby creating peptidomimetics with potential therapeutic applications. The protocols detailed below are intended to serve as a guide for the successful incorporation of this moiety into peptide chains.
Introduction
This compound is a key intermediate in medicinal chemistry and drug discovery. Its piperidine core can mimic natural alkaloids and introduce conformational constraints into peptide backbones, which can enhance biological activity and stability. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position allows for selective deprotection and further functionalization, making it a versatile tool in the synthesis of complex peptide architectures and libraries for drug screening. This compound is compatible with both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies.
Core Applications in Peptide Synthesis
-
Scaffold for Peptidomimetics: The piperidine ring serves as a rigid scaffold to mimic peptide secondary structures, such as β-turns, which are often involved in biological recognition processes.
-
Introduction of a Constrained Linker: Incorporation of the piperidin-4-ylcarbamate moiety can introduce a conformationally restricted linker within a peptide sequence.
-
Synthesis of Biologically Active Molecules: This building block is used in the synthesis of various therapeutic agents, including CCR5 antagonists for anti-HIV-1 activity and other G protein-coupled receptor (GPCR) ligands.[1]
-
Drug Discovery: It is a valuable component for creating diverse peptide libraries to accelerate the discovery of new drug candidates.[2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ |
| Molecular Weight | 236.74 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 162-166 °C |
| Solubility | Soluble in water, methanol, and DMSO |
| Storage | Store in a cool, dry place away from light |
Experimental Protocols
The following protocols outline the general procedures for the incorporation of tert-Butyl piperidin-4-ylcarbamate into a peptide sequence using standard solid-phase peptide synthesis (SPPS).
Protocol 1: N-Acylation of tert-Butyl piperidin-4-ylcarbamate on Solid Support
This protocol describes the coupling of an Fmoc-protected amino acid to the piperidine nitrogen of tert-Butyl piperidin-4-ylcarbamate, which has been previously attached to a solid support via its 4-amino group.
Materials:
-
Fmoc-protected amino acid (3 eq.)
-
HBTU (2.9 eq.)
-
HOBt (3 eq.)
-
DIPEA (6 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Resin-bound tert-Butyl piperidin-4-ylcarbamate
Procedure:
-
Resin Swelling: Swell the resin-bound piperidine derivative in DMF for 30 minutes.
-
Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid, HBTU, and HOBt in DMF. Add DIPEA to the mixture and allow it to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative test (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.
-
Washing: After complete coupling, drain the reaction solution and wash the resin sequentially with DMF (3x) and DCM (3x).
-
Fmoc Deprotection: To remove the Fmoc group from the newly coupled amino acid, treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes.
-
Final Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) and dry under vacuum.
Protocol 2: Boc Deprotection of the Piperidin-4-ylcarbamate Moiety
This protocol details the removal of the Boc protecting group from the 4-amino position of the piperidine ring, allowing for further functionalization at this site.
Materials:
-
Peptide-resin containing the Boc-protected piperidine moiety
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DIPEA solution (5% in DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.
-
Deprotection: Prepare a solution of 30-50% TFA in DCM. Add this solution to the resin and agitate the mixture for 30 minutes at room temperature. Optimized protocols with 30% TFA in DCM for 2-4 hours at room temperature have been shown to achieve deprotection yields exceeding 90%.[3]
-
Washing: Drain the deprotection solution and wash the resin with DCM (3x).
-
Neutralization: To neutralize the trifluoroacetate salt, wash the resin with a 5% solution of DIPEA in DCM (3x).
-
Final Washing: Wash the resin with DCM (3x) to remove excess DIPEA. The resin is now ready for the next coupling step at the deprotected 4-amino position.
Quantitative Data Summary
The efficiency of coupling and deprotection reactions is crucial for the overall success of the peptide synthesis. The following tables provide a summary of typical reaction conditions and expected outcomes.
Table 1: Coupling Conditions for N-Acylation of Piperidine
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Solvent | Time (h) | Typical Yield | Purity |
| HBTU/HOBt/DIPEA | 3 : 2.9 : 6 | DMF | 2-4 | >95% | High |
| HATU/HOAt/DIPEA | 3 : 2.9 : 6 | DMF | 1-2 | >97% | High |
| DIC/HOBt | 3 : 3 : - | DMF/DCM | 2-4 | >95% | High |
Table 2: Boc Deprotection Conditions
| Reagent | Concentration | Solvent | Time (min) | Typical Yield | Notes |
| Trifluoroacetic acid (TFA) | 30-50% | DCM | 30 | >90%[3] | Standard condition for Boc deprotection. |
| 4 M HCl in Dioxane | 4 M | Dioxane | 30 | >95% | Useful for substrates sensitive to TFA. |
| TFA/DCM | 30% | DCM | 120-240 | >90%[3] | Longer reaction times can ensure complete deprotection. |
Visualizing the Workflow and Chemical Structures
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Chemical structure of tert-Butyl piperidin-4-ylcarbamate.
Caption: Workflow for N-acylation in solid-phase peptide synthesis.
Caption: Workflow for Boc deprotection and subsequent functionalization.
Potential Side Reactions and Mitigation
During the incorporation and deprotection of tert-Butyl piperidin-4-ylcarbamate, several side reactions can occur:
-
Incomplete Coupling: Due to the steric hindrance of the piperidine ring, coupling reactions may be slower. It is crucial to monitor the reaction completion using methods like the Kaiser test and to perform a second coupling if necessary.
-
Racemization: During the activation of the amino acid, racemization can be a concern. The use of additives like HOBt or HOAt can help to suppress this side reaction.
-
Side Reactions during Boc Deprotection: The tert-butyl cation generated during Boc deprotection can lead to alkylation of sensitive residues like Tryptophan or Methionine. The addition of scavengers such as triisopropylsilane (TIS) or water to the deprotection cocktail can mitigate this issue.
Conclusion
This compound is a valuable and versatile building block for the synthesis of peptidomimetics and other modified peptides. Its incorporation can impart favorable pharmacological properties such as increased stability and conformational rigidity. The protocols and data provided in these application notes offer a solid foundation for researchers to successfully utilize this compound in their peptide synthesis endeavors. Careful optimization of coupling and deprotection steps is key to achieving high yields and purity of the final peptide product.
References
Application Note: A Practical Guide to the Synthesis of Cannabinoid Receptor 1 (CB1) Antagonists Using tert-Butyl piperidin-4-ylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a critical regulator of numerous physiological processes.[1] Found in high concentrations in the central nervous system (CNS), the CB1 receptor is implicated in appetite, pain sensation, mood, and memory.[1][2] Consequently, antagonists of the CB1 receptor have been explored as potential therapeutics for obesity, metabolic disorders, and addiction.[1][3][4] However, the development of CB1 antagonists has been challenged by CNS-related side effects, leading to a focus on peripherally restricted antagonists that do not cross the blood-brain barrier.[1][3]
A common structural motif in many potent CB1 antagonists is a piperidine ring. tert-Butyl piperidin-4-ylcarbamate serves as a versatile and crucial building block for introducing this moiety.[5] Its Boc-protected amine allows for selective functionalization of the piperidine ring nitrogen, followed by deprotection to reveal a primary amine for further modification or to serve as a key pharmacophoric feature. This application note provides detailed protocols and data for the synthesis of pyrazole-based CB1 antagonists, a well-established class of compounds, using this key intermediate.
Signaling Pathway of the CB1 Receptor
Cannabinoid receptors CB1 and CB2 are G protein-coupled receptors (GPCRs) that primarily activate inhibitory G proteins (Gi/o).[1] Agonist binding initiates a signaling cascade that modulates downstream effectors, while an antagonist blocks this activation.
References
- 1. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of cannabinoid receptor 1 antagonists for peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. tert-butyl piperidin-4-ylcarbamate | Pharmaceutical Intermediate | 73874-95-0 - PHMO [phmo.com]
Application Notes: Creation of Diverse Small Molecule Libraries Utilizing tert-Butyl piperidin-4-ylcarbamate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it an ideal starting point for the construction of small molecule libraries for drug discovery. tert-Butyl piperidin-4-ylcarbamate hydrochloride is a versatile and commercially available building block that serves as an excellent starting material for diversity-oriented synthesis (DOS). The Boc-protected amine at the 4-position and the secondary amine within the piperidine ring offer two orthogonal points for chemical modification, enabling the rapid generation of a wide array of analogs.
These application notes provide detailed protocols for the synthesis of diverse small molecule libraries derived from this compound. Three key synthetic strategies are presented: N-alkylation/reductive amination of the piperidine nitrogen, amide coupling at the 4-amino position, and a multi-component Ugi reaction to generate more complex structures. These protocols are designed for parallel synthesis, allowing for the efficient creation of large compound libraries. Additionally, we discuss the potential applications of these libraries in targeting key signaling pathways often implicated in disease, such as the PI3K/Akt, NF-κB, and MAPK pathways.
Experimental Protocols
Prior to its use in the following protocols, the free base of tert-butyl piperidin-4-ylcarbamate must be generated from the hydrochloride salt. This is typically achieved by dissolving the hydrochloride salt in a suitable solvent (e.g., dichloromethane) and washing with an aqueous solution of a mild base (e.g., saturated sodium bicarbonate) followed by drying and evaporation of the solvent.
Protocol 1: Parallel N-Alkylation and Reductive Amination of the Piperidine Scaffold
This protocol describes the diversification of the piperidine nitrogen via two common methods in a parallel format, for example, in a 96-well plate.
Workflow for Parallel N-Alkylation/Reductive Amination
Caption: Workflow for parallel synthesis of an N-alkylated piperidine library.
Materials:
-
tert-Butyl piperidin-4-ylcarbamate (free base)
-
Array of alkyl halides (e.g., benzyl bromide, ethyl iodide)
-
Array of aldehydes or ketones (e.g., benzaldehyde, cyclohexanone)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Starting Material Stock Solution: Prepare a 0.5 M solution of tert-butyl piperidin-4-ylcarbamate (free base) in anhydrous DMF.
-
Dispensing: Dispense 100 µL of the starting material stock solution (0.05 mmol) into each well of a 96-well reaction block.
-
Reagent Addition (N-Alkylation): To a designated set of wells, add 1.2 equivalents (0.06 mmol) of the desired alkyl halide from a stock solution, followed by 3.0 equivalents (0.15 mmol) of potassium carbonate.
-
Reagent Addition (Reductive Amination): To another set of wells, add 1.2 equivalents (0.06 mmol) of the desired aldehyde or ketone from a stock solution. Allow to stir for 10 minutes, then add 1.5 equivalents (0.075 mmol) of sodium triacetoxyborohydride.
-
Reaction: Seal the reaction block and shake at room temperature for 12-24 hours. For less reactive alkyl halides, the block may be heated to 50°C.
-
Work-up and Purification: Quench the reactions by adding 200 µL of water to each well. The library can be purified using parallel solid-phase extraction (SPE) or by preparative HPLC-MS.
-
Analysis: Analyze each compound for purity and identity using LC-MS.
Representative Quantitative Data for Protocol 1:
| Entry | R Group (Method) | Product Structure | Yield (%) | Purity (%) |
| 1 | Benzyl (Alkylation) | N-benzyl-4-(Boc-amino)piperidine | 85 | >95 |
| 2 | 4-Fluorobenzyl (Alkylation) | N-(4-fluorobenzyl)-4-(Boc-amino)piperidine | 82 | >95 |
| 3 | Cyclohexylmethyl (Reductive Amination) | N-(cyclohexylmethyl)-4-(Boc-amino)piperidine | 78 | >95 |
| 4 | 2-Thiophenemethyl (Reductive Amination) | N-(2-thiophenemethyl)-4-(Boc-amino)piperidine | 75 | >95 |
Protocol 2: Parallel Amide Coupling
This protocol describes the diversification of the 4-amino group after deprotection of the Boc group.
Workflow for Parallel Amide Coupling
Caption: Workflow for the synthesis of a piperidine-4-carboxamide library.
Materials:
-
tert-Butyl piperidin-4-ylcarbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Array of carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Boc Deprotection: Dissolve tert-butyl piperidin-4-ylcarbamate in DCM and add an excess of TFA (e.g., 20-30% v/v). Stir at room temperature for 1-2 hours. Evaporate the solvent and TFA to obtain the 4-aminopiperidine salt.
-
Preparation of Amine Stock Solution: Prepare a 0.5 M solution of the 4-aminopiperidine salt in anhydrous DMF containing 3.0 equivalents of DIPEA.
-
Dispensing: Dispense 100 µL of the amine stock solution (0.05 mmol) into each well of a 96-well reaction block.
-
Reagent Addition: In separate vials, pre-activate the carboxylic acids (1.1 equivalents, 0.055 mmol) by dissolving them in DMF with HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Add the activated carboxylic acid solutions to the corresponding wells of the reaction block.
-
Reaction: Seal the reaction block and shake at room temperature for 4-12 hours.
-
Work-up and Purification: Quench the reactions with 200 µL of water. Purify the library members using parallel SPE or preparative HPLC-MS.
-
Analysis: Analyze each compound for purity and identity using LC-MS.
Representative Quantitative Data for Protocol 2:
| Entry | R Group | Product Structure | Yield (%) | Purity (%) |
| 1 | Phenyl | N-(piperidin-4-yl)benzamide | 88 | >95 |
| 2 | 4-Chlorophenyl | 4-Chloro-N-(piperidin-4-yl)benzamide | 85 | >95 |
| 3 | Cyclohexyl | N-(piperidin-4-yl)cyclohexanecarboxamide | 90 | >95 |
| 4 | 2-Thienyl | N-(piperidin-4-yl)thiophene-2-carboxamide | 82 | >95 |
Protocol 3: Ugi Four-Component Reaction (U-4CR) for Complex Scaffolds
This protocol utilizes the deprotected 4-aminopiperidine in a one-pot, four-component reaction to generate a library of complex, peptidomimetic scaffolds.
Workflow for Parallel Ugi Reaction
Caption: Workflow for the parallel synthesis of a complex piperidine library via the Ugi reaction.
Materials:
-
4-Aminopiperidine (prepared as in Protocol 2)
-
Array of aldehydes or ketones
-
Array of carboxylic acids
-
Array of isocyanides
-
Methanol
-
96-well reaction block
Procedure:
-
Dispensing: To each well of a 96-well reaction block, add 1.0 equivalent of 4-aminopiperidine (from a stock solution in methanol), followed by 1.0 equivalent of an aldehyde or ketone, 1.0 equivalent of a carboxylic acid, and 1.0 equivalent of an isocyanide.
-
Reaction: Seal the reaction block and shake at room temperature for 24-48 hours.
-
Work-up: Remove the solvent by evaporation under reduced pressure.
-
Purification: Purify the library members using parallel preparative HPLC-MS.
-
Analysis: Analyze each compound for purity and identity using LC-MS.
Representative Quantitative Data for Protocol 3:
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | 65 | >90 |
| 2 | Isobutyraldehyde | Benzoic Acid | tert-Butyl isocyanide | 60 | >90 |
| 3 | Cyclohexanone | Phenylacetic Acid | Benzyl isocyanide | 55 | >90 |
| 4 | Formaldehyde | 4-Chlorobenzoic Acid | Ethyl isocyanoacetate | 62 | >90 |
Application in Targeting Signaling Pathways
Small molecule libraries based on the piperidine scaffold have shown significant potential in modulating key cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a common feature in many cancers. Piperidine-containing molecules have been successfully developed as inhibitors of key kinases in this pathway, such as PI3K and Akt.
PI3K/Akt Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and potential points of inhibition by piperidine-based molecules.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation and immunity. Its aberrant activation is associated with chronic inflammatory diseases and cancer. Small molecules containing the piperidine moiety have been investigated as inhibitors of various components of the NF-κB signaling cascade.
NF-κB Signaling Pathway Diagram
Caption: The canonical NF-κB signaling pathway, a target for piperidine-based inhibitors.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Dysregulation of this pathway is a hallmark of many cancers.
MAPK Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway, a potential target for piperidine-based small molecules.
Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for the efficient synthesis of diverse small molecule libraries starting from the versatile building block, this compound. The ability to rapidly generate and screen these libraries against key biological targets, such as those in the PI3K/Akt, NF-κB, and MAPK signaling pathways, can significantly accelerate the drug discovery process. The combination of parallel synthesis techniques with a privileged scaffold approach offers a powerful platform for identifying novel therapeutic agents.
Application Notes and Protocols for tert-Butyl piperidin-4-ylcarbamate hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of tert-Butyl piperidin-4-ylcarbamate hydrochloride as a versatile building block in solid-phase peptide synthesis (SPPS). This compound is valuable for introducing a piperidine moiety into peptide structures, which can impart unique conformational constraints, improve metabolic stability, and serve as a scaffold for further chemical modifications. These characteristics make it a significant tool in the design of peptide-based therapeutics, including peptidomimetics and peptide-drug conjugates.
Introduction to this compound in SPPS
This compound is a bifunctional molecule featuring a piperidine ring with a Boc-protected exocyclic amine. This structure allows for its incorporation into a growing peptide chain via its secondary amine within the piperidine ring. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino group is stable under the conditions of Fmoc-based SPPS but can be readily removed under acidic conditions, providing an orthogonal handle for further functionalization.
Its primary applications in SPPS include:
-
Introduction of Conformational Rigidity: The piperidine ring restricts the flexibility of the peptide backbone, which can help to lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.
-
Synthesis of Peptidomimetics: The piperidine scaffold can mimic peptide turns or other secondary structures, leading to the development of peptidomimetics with enhanced pharmacological properties.
-
Scaffold for Further Derivatization: The exocyclic amine, once deprotected, serves as a point for attaching various molecules, such as fluorescent labels, cytotoxic drugs, or polyethylene glycol (PEG) chains.
-
Development of Novel Therapeutics: Derivatives of this compound have been explored as potential therapeutic agents in various disease areas, including neurological disorders and oncology[1].
Chemical Properties and Handling
| Property | Value |
| CAS Number | 179110-74-8 |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ |
| Molecular Weight | 236.74 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Storage | Store at -20°C for long-term stability |
Note on the Hydrochloride Salt: The hydrochloride salt form requires a neutralization step prior to coupling in SPPS to liberate the free secondary amine for reaction with the activated carboxylic acid of the incoming amino acid or the peptide-resin. This is typically achieved by pre-treating the compound with a non-nucleophilic base such as diisopropylethylamine (DIEA).
Experimental Protocols
The following protocols describe the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure
-
Base for Neutralization and Coupling: Diisopropylethylamine (DIEA)
-
Fmoc Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Precipitation Solvent: Cold diethyl ether
This protocol assumes the synthesis is being performed on a 0.1 mmol scale.
Step 1: Resin Swelling
-
Place the Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Step 2: N-terminal Fmoc Deprotection of the Resin-Bound Peptide
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).
Step 3: Preparation of this compound for Coupling
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 71 mg) in DMF (2 mL).
-
Add DIEA (6 equivalents, 0.6 mmol, 105 µL) to neutralize the hydrochloride salt and provide the basic environment for coupling.
-
Add the coupling reagent, for example, HBTU (2.9 equivalents, 0.29 mmol, 110 mg).
-
Allow the mixture to pre-activate for 2-5 minutes.
Step 4: Coupling Reaction
-
Add the activated solution from Step 3 to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
To monitor the reaction completion, a small sample of resin beads can be taken for a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
Step 5: Washing
-
After complete coupling, drain the reaction solution.
-
Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove any unreacted reagents and byproducts.
The peptide chain can then be further elongated by repeating the Fmoc deprotection and coupling steps with the subsequent Fmoc-protected amino acids.
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.
-
Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 5 mL for 0.1 mmol scale).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether, wash the peptide pellet with more cold diethyl ether, and centrifuge again.
-
Dry the crude peptide under vacuum.
-
The crude peptide should then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
While specific quantitative data for the coupling of this compound is not extensively available in the literature, the following table provides representative data based on the typical performance of sterically hindered or non-standard building blocks in Fmoc-SPPS. Actual results may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
| Parameter | Representative Value | Notes |
| Coupling Time | 2 - 4 hours | May require longer coupling times or double coupling for difficult sequences. |
| Coupling Efficiency | >95% | Can be sequence-dependent. Monitoring with a Kaiser test is recommended. |
| Crude Peptide Purity | 60 - 85% | Highly dependent on the overall peptide sequence and synthesis efficiency. |
| Final Yield (after purification) | 15 - 40% | Varies significantly based on peptide length, sequence, and purification recovery. |
Visualizations
Caption: Workflow for incorporating this compound in SPPS.
Caption: Relationship between SPPS strategies and the compatibility of the title compound.
References
Application Notes and Protocols for the Scalable Synthesis of tert-Butyl piperidin-4-ylcarbamate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl piperidin-4-ylcarbamate hydrochloride is a key building block in medicinal chemistry, widely utilized in the synthesis of a variety of pharmaceutical compounds. Its piperidine scaffold is a common feature in molecules targeting the central nervous system. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of other functional groups, making it a versatile intermediate in multi-step syntheses. This document provides detailed protocols for a scalable synthesis of this compound, focusing on the robust and industrially applicable method of reductive amination.
Overview of the Synthetic Route
The synthesis is a two-step process commencing with the reductive amination of N-Boc-4-piperidone to yield the free base, tert-butyl piperidin-4-ylcarbamate. This is followed by the formation of the hydrochloride salt.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis, providing a clear comparison of the expected inputs and outputs for a scalable process.
Table 1: Reductive Amination of N-Boc-4-piperidone
| Parameter | Value | Reference |
| Starting Material | N-Boc-4-piperidone | [1] |
| Ammonia Source | Ammonium Acetate | [1] |
| Reducing Agent | Sodium Cyanoborohydride | [1][2] |
| Solvent | Methanol | [3] |
| Reaction Temperature | Ambient | [1] |
| Reaction Time | ~12-24 hours | [1] |
| Typical Yield | 85-95% | [4] |
| Purity (pre-salt formation) | >97% | [4] |
Table 2: Hydrochloride Salt Formation
| Parameter | Value | Reference |
| Starting Material | tert-Butyl piperidin-4-ylcarbamate | Internal Protocol |
| Reagent | Hydrochloric Acid (in Isopropanol) | Internal Protocol |
| Solvent | Isopropanol / Diethyl Ether | Internal Protocol |
| Reaction Temperature | 0°C to Ambient | Internal Protocol |
| Typical Yield | >95% | Internal Protocol |
| Final Product Purity | >99% | Internal Protocol |
Experimental Protocols
Step 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate via Reductive Amination
This protocol describes the reductive amination of N-Boc-4-piperidone using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent. This method is known for its mild reaction conditions and good yields[1][3].
Materials:
-
N-Boc-4-piperidone
-
Ammonium Acetate (NH₄OAc)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in methanol (10 volumes), add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between a saturated solution of sodium bicarbonate and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl piperidin-4-ylcarbamate as a solid. The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of this compound
This protocol details the conversion of the free base to its hydrochloride salt, which often improves stability and handling properties.
Materials:
-
tert-Butyl piperidin-4-ylcarbamate (from Step 1)
-
Isopropanol (IPA)
-
Hydrochloric acid solution in isopropanol (concentration to be determined based on stoichiometry) or Diethyl ether and concentrated HCl.
-
Diethyl ether (optional, for precipitation)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a minimal amount of isopropanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol (1.0-1.1 eq) dropwise with stirring. Alternatively, dissolve the free base in diethyl ether and add a stoichiometric amount of concentrated hydrochloric acid.
-
A white precipitate should form upon addition of the acid.
-
Continue stirring the suspension at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete salt formation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold isopropanol or diethyl ether to remove any unreacted starting material or excess acid.
-
Dry the product under vacuum to afford this compound as a white to off-white solid.
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols for the Characterization of tert-Butyl piperidin-4-ylcarbamate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of tert-Butyl piperidin-4-ylcarbamate hydrochloride (CAS: 179110-74-8), a key intermediate in pharmaceutical synthesis. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Thermal Analysis are designed to ensure the identity, purity, and stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, confirming the presence of key functional groups and the overall molecular structure.
Expected ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tert-butyl group, the piperidine ring, and the carbamate and amine protons. Due to the hydrochloride salt form, the amine protons are expected to be broadened and may exchange with residual water in the NMR solvent. The chemical shifts provided below are estimates based on structurally similar compounds.
Table 1: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl (C(CH₃)₃) | ~1.45 | Singlet | 9H |
| Piperidine C2-H, C6-H (axial & equatorial) | ~2.9 - 3.5 | Multiplet | 4H |
| Piperidine C3-H, C5-H (axial & equatorial) | ~1.6 - 2.1 | Multiplet | 4H |
| Piperidine C4-H | ~3.6 - 4.0 | Multiplet | 1H |
| Carbamate N-H | ~6.5 - 7.5 | Broad Singlet | 1H |
| Piperidine N⁺-H₂ | ~8.5 - 9.5 | Broad Singlet | 2H |
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide confirmation of the carbon framework of the molecule.
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (ppm) |
| tert-Butyl (C(CH₃)₃) | ~28.5 |
| tert-Butyl Quaternary C | ~79.5 |
| Piperidine C2, C6 | ~43.0 |
| Piperidine C3, C5 | ~31.0 |
| Piperidine C4 | ~48.0 |
| Carbonyl (C=O) | ~155.0 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired FID using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound and for quantifying any related impurities.
HPLC Method Parameters
A reversed-phase HPLC method is generally suitable for this compound.
Table 3: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, then hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Expected Retention Time | 5 - 10 minutes (highly dependent on the specific system) |
Experimental Protocol for HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phases as described in Table 3 and degas them thoroughly.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and run the gradient method.
-
Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to provide information about its fragmentation pattern, which can aid in structural confirmation.
Expected Mass Spectrometry Data
For the free base (C₁₀H₂₀N₂O₂), the expected exact mass is 200.1525 g/mol . In the positive ion mode, the protonated molecule [M+H]⁺ would be observed.
Table 4: Expected m/z Values
| Ion | Expected m/z |
| [M+H]⁺ | 201.1598 |
| [M+Na]⁺ | 223.1417 |
Expected Fragmentation: The tert-butyl group is prone to fragmentation, leading to a characteristic loss of 56 Da (isobutylene). Cleavage of the carbamate bond can also be observed.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Infuse the sample solution directly into the ESI source or analyze the eluent from an LC-MS system.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the calculated values.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorption Bands
Table 5: Expected FTIR Peaks
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine salt) | 3200-2800 | Strong, Broad |
| N-H Stretch (carbamate) | ~3350 | Medium |
| C-H Stretch (aliphatic) | 2970-2850 | Strong |
| C=O Stretch (carbamate) | ~1690 | Strong |
| N-H Bend (carbamate) | ~1520 | Medium |
| C-N Stretch | 1250-1020 | Medium |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the sample on the ATR crystal or insert the KBr pellet and acquire the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Thermal Analysis
Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides information on the thermal properties of the compound, such as its melting point and decomposition temperature.
Expected Thermal Properties
-
DSC: An endothermic peak corresponding to the melting point is expected.
-
TGA: A weight loss corresponding to the decomposition of the molecule will be observed at higher temperatures.
Experimental Protocol for Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Instrumentation: Use a calibrated DSC or TGA instrument.
-
DSC Analysis:
-
Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
-
TGA Analysis:
-
Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min.
-
Record the weight loss as a function of temperature.
-
-
Data Analysis: Determine the onset and peak temperatures of any thermal events.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl piperidin-4-ylcarbamate hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of tert-butyl piperidin-4-ylcarbamate hydrochloride. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tert-butyl piperidin-4-ylcarbamate?
A1: The most prevalent and straightforward method is the protection of the primary amino group of 4-aminopiperidine using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the Boc anhydride.[1][2]
Q2: How is the hydrochloride salt of tert-butyl piperidin-4-ylcarbamate typically formed?
A2: Following the successful synthesis and purification of tert-butyl piperidin-4-ylcarbamate, the hydrochloride salt is generally formed by treating a solution of the free base with hydrochloric acid (HCl), often as a solution in an organic solvent like dioxane or isopropanol. The salt then typically precipitates out of the solution and can be collected by filtration.
Q3: What are the critical reaction parameters to control during the Boc-protection step?
A3: Key parameters to monitor and control include:
-
Stoichiometry: Precise control of the molar ratio of 4-aminopiperidine to (Boc)₂O is crucial to prevent side reactions.
-
Temperature: The reaction is typically carried out at room temperature, but some protocols may specify cooling to 0°C initially.[3]
-
Base Selection: The choice of base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide) and its stoichiometry can influence the reaction rate and selectivity.[1][3]
-
Solvent: The reaction can be performed in various solvents, including water, tetrahydrofuran (THF), acetonitrile, or biphasic systems.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Product | Incomplete reaction. | - Ensure the (Boc)₂O is not expired or hydrolyzed. - Verify the purity and stoichiometry of the starting materials. - Extend the reaction time and monitor by TLC or LC-MS. - Consider using a more effective base, such as 4-dimethylaminopyridine (DMAP), as a catalyst.[1] |
| Product loss during workup. | - Optimize the extraction procedure; ensure the pH is appropriately adjusted to keep the product in the organic phase. - If the product is water-soluble, consider back-extraction of the aqueous layers. | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of di-Boc byproduct. | - Use a slight excess of 4-aminopiperidine or a stoichiometric amount of (Boc)₂O. - Add the (Boc)₂O solution slowly to the reaction mixture to avoid localized high concentrations. - Purify the crude product using column chromatography. |
| Unreacted 4-aminopiperidine. | - Ensure sufficient (Boc)₂O was used. - Optimize the reaction time and temperature. - Remove the unreacted starting material by washing the organic layer with a dilute aqueous acid solution during workup. | |
| Hydrolysis of the Boc group. | - Avoid excessively acidic conditions during workup and purification. - Ensure the reaction is performed under anhydrous conditions if a non-aqueous solvent is used. | |
| Difficulty in Isolating the Hydrochloride Salt | Improper solvent for precipitation. | - Try different anti-solvents to induce precipitation, such as diethyl ether or hexane. - Concentrate the solution to a smaller volume before adding the anti-solvent. |
| Formation of an oil instead of a solid. | - Try scratching the inside of the flask with a glass rod to induce crystallization. - Cool the solution to a lower temperature. - Purify the free base by column chromatography before salt formation. |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate
This protocol is a general procedure based on common laboratory practices.
Materials:
-
4-Aminopiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-aminopiperidine (1.0 eq) in the chosen organic solvent (e.g., DCM or THF).
-
Add the base (e.g., Et₃N, 1.1 eq or NaHCO₃, 2.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.0-1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. If the reaction was done in a water-miscible solvent like THF, perform an extraction with a water-immiscible solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Formation of this compound
Materials:
-
tert-Butyl piperidin-4-ylcarbamate (free base)
-
Anhydrous diethyl ether or Dichloromethane (DCM)
-
2M HCl in diethyl ether or 4M HCl in 1,4-dioxane
Procedure:
-
Dissolve the purified tert-butyl piperidin-4-ylcarbamate in a minimal amount of anhydrous diethyl ether or DCM.
-
Cool the solution to 0°C.
-
Slowly add the HCl solution (1.0-1.1 eq) dropwise with stirring.
-
A white precipitate should form.
-
Continue stirring at 0°C for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to obtain the final hydrochloride salt.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Potential side reaction: Formation of the di-Boc protected byproduct.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of tert-Butyl piperidin-4-ylcarbamate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-Butyl piperidin-4-ylcarbamate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tert-Butyl piperidin-4-ylcarbamate?
A1: The most prevalent and classical method is the Boc protection of piperidin-4-amine using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1] This reaction is a nucleophilic acyl substitution where the amino group of piperidin-4-amine attacks the electrophilic carbonyl carbon of (Boc)₂O.
Q2: What are the key factors influencing the yield of the reaction?
A2: Several factors can significantly impact the yield, including the choice of base, solvent, reaction temperature, and the quality of the starting materials. The selection of an appropriate base is crucial for efficient deprotonation of the amine, facilitating its nucleophilic attack.
Q3: What is the role of di-tert-butyl dicarbonate ((Boc)₂O) in the synthesis?
A3: Di-tert-butyl dicarbonate, also known as Boc anhydride, is the reagent that introduces the tert-butoxycarbonyl (Boc) protecting group onto the amine functionality of piperidin-4-amine. This protection is often necessary in multi-step syntheses to prevent the amine group from participating in undesired side reactions.
Q4: Can I use 4-aminopiperidine dihydrochloride as a starting material?
A4: Yes, 4-aminopiperidine dihydrochloride is a common starting material. However, it is essential to use a sufficient amount of base to neutralize the two equivalents of HCl and to deprotonate the amine for the reaction to proceed.
Q5: What are some common side reactions to be aware of?
A5: The most common side reaction is the formation of N,N-di-Boc protected piperidine, especially if an excess of (Boc)₂O and a strong base are used. Another potential issue is the incomplete reaction, leaving unreacted starting material.
Q6: How is the final product, this compound, isolated?
A6: After the reaction is complete, the typical workup involves removing the solvent, followed by an aqueous wash to remove any remaining base and byproducts. The hydrochloride salt is then formed by treating the free base with a solution of hydrochloric acid in a suitable solvent, followed by crystallization or precipitation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, the isolated yield of this compound is significantly lower than expected, or no product is obtained.
| Possible Cause | Solution |
| Insufficient Base | If using 4-aminopiperidine dihydrochloride, ensure at least 2 equivalents of base are used to neutralize the HCl salts, plus a catalytic or stoichiometric amount for the reaction itself. |
| Poor Quality Reagents | Use fresh, high-purity 4-aminopiperidine, di-tert-butyl dicarbonate, and anhydrous solvents. (Boc)₂O can degrade over time. |
| Incorrect Solvent | Ensure the chosen solvent is appropriate for the reaction conditions. For biphasic systems, vigorous stirring is necessary to ensure good mixing. |
| Low Reaction Temperature | While the reaction often proceeds at room temperature, gentle heating (e.g., to 40°C) may be required to drive the reaction to completion, depending on the specific conditions. |
Issue 2: Presence of Impurities in the Final Product
Symptom: NMR or LC-MS analysis of the final product shows the presence of significant impurities.
| Possible Cause | Solution |
| Formation of Di-Boc Side Product | Use a stoichiometric amount of (Boc)₂O or a slight excess (e.g., 1.1 equivalents). Avoid using a large excess of a strong base. |
| Unreacted Starting Material | Increase the reaction time or consider gentle heating. Ensure efficient stirring. |
| Impurities from Workup | During the aqueous workup, ensure complete phase separation to avoid carrying over water-soluble impurities. Wash the organic layer thoroughly. |
| Inefficient Purification | Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can help to remove impurities. |
Issue 3: Difficulty in Isolating the Hydrochloride Salt
Symptom: The product does not precipitate or crystallize upon the addition of HCl.
| Possible Cause | Solution |
| Product is too soluble in the chosen solvent | Try adding a less polar co-solvent (an anti-solvent) to induce precipitation. For example, if the product is in isopropanol, adding diethyl ether can facilitate crystallization. |
| Insufficient concentration of the product | Concentrate the solution before adding the anti-solvent. |
| Formation of an oil instead of a solid | Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, try redissolving the oil in a minimal amount of solvent and attempting the precipitation again with a different anti-solvent. |
Data Presentation
The following table summarizes various reaction conditions that have been reported for the synthesis of tert-Butyl piperidin-4-ylcarbamate, highlighting the impact of different bases and solvents on the yield.
| Base | Solvent System | Temperature | Reported Yield | Reference |
| Sodium Hydroxide (NaOH) | Water / tert-Butanol (biphasic) | Room Temperature | Near-quantitative | [1] |
| 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | High | [1] |
| Triethylamine (Et₃N) | Dichloromethane (DCM) | Room Temperature | Not specified | |
| Sodium Bicarbonate (NaHCO₃) | Chloroform / Water (biphasic) | Reflux | High |
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis starting from 4-aminopiperidine dihydrochloride.
Materials:
-
4-aminopiperidine dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M in diethyl ether or 4M in dioxane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminopiperidine dihydrochloride (1 equivalent) in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2.5 - 3 equivalents) in water, ensuring the temperature remains below 10°C.
-
Addition of (Boc)₂O: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation of Free Base: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude tert-Butyl piperidin-4-ylcarbamate as a solid or oil.
-
Formation of Hydrochloride Salt: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate). Slowly add a solution of HCl (1.1 equivalents) with stirring.
-
Crystallization and Isolation: The hydrochloride salt should precipitate. If not, the addition of a less polar co-solvent like diethyl ether may be necessary. Stir the resulting slurry in an ice bath for 1 hour. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Visualizations
References
Technical Support Center: Purification of tert-Butyl piperidin-4-ylcarbamate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tert-Butyl piperidin-4-ylcarbamate hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize | - Solvent is too polar (product is too soluble).- Solution is not sufficiently concentrated.- Presence of impurities inhibiting crystallization. | - Add a less polar anti-solvent (e.g., diethyl ether, hexane) dropwise to the solution until turbidity appears, then warm slightly to redissolve and cool slowly.[1]- Concentrate the solution by slowly evaporating the solvent.- Attempt to "seed" the solution with a previously obtained pure crystal.- Purify via column chromatography first to remove impurities. |
| Oily precipitate forms instead of crystals | - The compound is "oiling out" of solution, which can happen if the solution is cooled too quickly or if the solvent is not ideal.- Melting point of the compound is lower than the temperature of the solution. | - Re-heat the solution until the oil dissolves completely. Allow it to cool down much more slowly.[2]- Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.- Try a different solvent system for recrystallization. |
| Low recovery after recrystallization | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[3]- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out. |
| Product purity is low after recrystallization | - Inefficient removal of impurities.- Co-precipitation of impurities with the product. | - Perform a second recrystallization.- Consider treating the solution with activated charcoal before filtration to remove colored impurities.[1]- If impurities have similar polarity, consider purification by column chromatography. |
| Difficulty with column chromatography | - Incorrect solvent system (eluent).- Compound is insoluble in the mobile phase.- Compound is streaking on the TLC/column. | - For the hydrochloride salt, chromatography can be challenging due to its polarity. It is often easier to purify the free base using a solvent system like ethyl acetate in dichloromethane.- If chromatography of the salt is necessary, consider using a polar stationary phase or a mobile phase containing a small amount of a polar solvent like methanol.- Streaking can sometimes be mitigated by adding a small amount of an acid (like acetic acid) to the eluent. |
| Formation of an unknown solid in the starting material | - The free amine can react with atmospheric carbon dioxide to form a carbonate salt.- Reaction with acidic gases (like HCl) from other reagents in storage.[4] | - Ensure the container is well-sealed.- Before use, the material can be dissolved in a suitable solvent and filtered to remove any insoluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for this compound are recrystallization and column chromatography (often performed on the free base). Recrystallization is generally preferred for the hydrochloride salt due to its polarity and potentially poor solubility in typical chromatography solvents.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: A mixed solvent system is often effective. Good results can be achieved with alcohols like isopropanol or ethanol as the primary solvent, with the addition of a less polar anti-solvent such as diethyl ether to induce precipitation.[1][5] A trial-and-error approach is often necessary to find the optimal solvent ratio.
Q3: Can I purify the hydrochloride salt directly using silica gel column chromatography?
A3: Direct purification of the hydrochloride salt on silica gel can be challenging due to its high polarity, which may result in poor elution and band streaking. It is often more practical to convert the salt to the free base, purify it via column chromatography (e.g., with an ethyl acetate/dichloromethane eluent system[6]), and then convert it back to the hydrochloride salt.
Q4: My purified product appears as an oil. How can I solidify it?
A4: Oiling out can occur during recrystallization if the solution is cooled too rapidly or the solvent system is not ideal.[2] Try redissolving the oil in the hot solvent and allowing it to cool much more slowly. If it persists, trituration (stirring the oil with a solvent in which it is insoluble, like cold diethyl ether) can sometimes induce solidification.
Q5: What are some common impurities I might encounter?
A5: Common impurities can include unreacted starting materials from the synthesis, byproducts of the Boc-protection or deprotection steps, and residual solvents. If the free amine has been exposed to air for extended periods, it may also contain the corresponding carbonate salt.[4]
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Isopropanol/Diethyl Ether)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.[1][3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, slowly add diethyl ether dropwise until the solution becomes slightly turbid. Warm the solution gently until it becomes clear again.[2]
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via the Free Base using Column Chromatography
-
Conversion to Free Base: Dissolve the crude hydrochloride salt in water and basify the solution to a pH > 10 with a suitable base (e.g., 1M NaOH).
-
Extraction: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude free base in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system. A common system for Boc-protected amines is a gradient of ethyl acetate in dichloromethane.[6]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Isolation of Pure Free Base: Combine the pure fractions and evaporate the solvent.
-
Conversion back to Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same or another appropriate solvent (e.g., 4M HCl in dioxane[7]) until precipitation is complete. Collect the resulting solid by filtration, wash with a non-polar solvent, and dry under vacuum.
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Yield | Key Parameters |
| Recrystallization | >98% | 60-90% | Solvent choice, cooling rate, final temperature |
| Column Chromatography (of free base) | >99% | 70-95% | Stationary phase, eluent system, column loading |
Note: The values presented are typical ranges and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Purification and Troubleshooting Workflow
Figure 1. A workflow diagram illustrating the purification and troubleshooting steps for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. 73874-95-0 | 4-Boc-Aminopiperidine | Lomitapide Related | Ambeed.com [ambeed.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl piperidin-4-ylcarbamate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-Butyl piperidin-4-ylcarbamate. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help you achieve complete and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection?
Incomplete Boc deprotection can arise from several factors, often related to the reaction conditions or the quality of the reagents.[1] The primary causes include:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough, or the concentration of the acid, typically trifluoroacetic acid (TFA), might be too low to completely remove the Boc group.[1][2][3] The rate of Boc cleavage often shows a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[2]
-
Inadequate Reaction Time or Temperature: The duration of the deprotection step may be too short.[1][4] While many deprotections are complete within 30 minutes to 2 hours, some substrates may require longer reaction times.[1][4] Lower temperatures can also significantly slow down the reaction rate.[5]
-
Reagent Degradation: The acid used for deprotection, such as TFA, can degrade over time. The presence of water can also decrease its effective acidity.[1] It is crucial to use fresh reagents for optimal results.
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require longer reaction times or more forceful conditions to achieve complete removal.[1][2][3]
-
Solvent Issues: The choice of solvent is important to ensure that both the substrate and the acid are well-solvated.[6] Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[6]
Q2: How can I monitor the progress of my Boc deprotection reaction?
Monitoring the reaction is crucial to ensure its completion and to avoid unnecessary exposure to harsh acidic conditions.[7] Several methods can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and common method to observe the disappearance of the starting material (Boc-protected compound) and the appearance of the more polar deprotected amine product, which will have a different Rf value.[1][2][4] Staining with ninhydrin can be effective for visualizing the primary amine product.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for quantitatively tracking the disappearance of the starting material and the appearance of the product peak.[2] It can also help identify any side products that may have formed.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution-phase synthesis, the disappearance of the characteristic singlet peak of the tert-butyl group protons of the Boc group (around 1.4 ppm) can be monitored to confirm deprotection.[1][8]
Q3: What are the standard conditions for Boc deprotection?
A common starting point for Boc deprotection is a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[1][4] The reaction is typically stirred for 30 minutes to 2 hours.[1][4] However, these conditions should be optimized for each specific substrate.[1] For substrates sensitive to acid, milder conditions or alternative methods may be necessary.[9]
Q4: What are scavengers and why are they important in Boc deprotection?
During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated.[1][10][11] This cation can alkylate nucleophilic functional groups, leading to undesired side products.[1][11] Scavengers are reagents added to the deprotection mixture to "trap" these reactive carbocations, preventing them from reacting with the desired product.[1][10] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[1]
Q5: What are some alternative deprotection methods if standard TFA conditions fail or are unsuitable?
If standard TFA/DCM conditions are ineffective or lead to side product formation, several alternatives can be considered:
-
4M HCl in Dioxane: This is a widely used alternative to TFA and is also a strong acidic condition that can effectively remove the Boc group.[2][4][9][10] The reaction is typically complete within 1-4 hours at room temperature.[7]
-
Milder Acidic Conditions: For acid-sensitive substrates, milder reagents like aqueous phosphoric acid can be used.[12]
-
Lewis Acids: Reagents such as aluminum chloride, zinc bromide, or TMSI can mediate Boc deprotection under different conditions.[12][13][14]
-
Thermal Deprotection: In some cases, heating the N-Boc protected amine in a suitable solvent can lead to deprotection, avoiding the use of strong acids altogether.[15][16]
Q6: What is a typical work-up procedure for an acidic Boc deprotection?
A standard work-up procedure is essential for isolating the deprotected amine in good yield and purity.[9]
-
Removal of Volatiles: After the reaction is complete (as confirmed by TLC or LC-MS), the solvent and excess acid are removed under reduced pressure (e.g., using a rotary evaporator).[9][17]
-
Basification: The residue is dissolved in water or an appropriate solvent and neutralized with a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic.[9][17]
-
Extraction: The free amine is then extracted from the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[9]
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[9]
-
Precipitation/Trituration: If the product is a salt or difficult to extract, triturating the residue with a non-polar solvent like cold diethyl ether can help precipitate the product as a solid, which can then be collected by filtration.[7][10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Boc deprotection of tert-Butyl piperidin-4-ylcarbamate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is incomplete; significant starting material remains. | 1. Insufficient Acid Strength/Concentration: The concentration of TFA may be too low.[1][3][18] 2. Inadequate Reaction Time: The reaction may not have been allowed to proceed long enough.[1][4][5] 3. Low Temperature: The reaction is being run at a temperature that is too low.[5] 4. Steric Hindrance: The Boc group is sterically hindered, slowing the reaction.[1][2][3] | 1. Increase the concentration of TFA in DCM (e.g., from 20% to 50%).[6][18] 2. Extend the reaction time and continue to monitor by TLC or LC-MS.[4][5] 3. Ensure the reaction is conducted at room temperature (20-25°C).[5] 4. Gently increase the reaction temperature (e.g., to 40°C) or switch to a stronger acidic system like 4M HCl in dioxane.[2][19] |
| Significant side product formation is observed. | 1. Alkylation by tert-butyl cation: The reactive tert-butyl cation generated during deprotection is reacting with your product or other nucleophiles.[1][11] 2. Degradation of Acid-Sensitive Groups: Other functional groups in your molecule may be sensitive to the strong acidic conditions.[9] | 1. Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the tert-butyl cation.[1][6] 2. Switch to a milder deprotection method, such as using oxalyl chloride in methanol or a Lewis acid-based method.[9][20] |
| Difficulty isolating the final product after work-up. | 1. Product is highly soluble in water: The deprotected amine salt is soluble in the aqueous phase during extraction.[17] 2. Emulsion formation: An emulsion forms during the aqueous work-up, making separation difficult.[7] | 1. After removing the volatiles, triturate the residue with a non-polar solvent like cold diethyl ether to precipitate the amine salt.[7][10] 2. Use brine to help break up emulsions during the extraction process.[7] |
Data Presentation
Table 1: Common Boc Deprotection Conditions using TFA in DCM
| TFA Concentration (% v/v) | Typical Reaction Time | Temperature | Notes |
| 20-25% | Varies (monitor by TLC) | Room Temperature | A milder condition that may require longer reaction times.[18] |
| 50% | 30 minutes - 2 hours | Room Temperature | A common and generally effective condition.[1][3][18] |
| 100% (Neat TFA) | 5 - 15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side products.[18] |
Table 2: Alternative Reagents for Boc Deprotection
| Reagent | Solvent | Typical Conditions | Notes |
| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | 1-4 hours at Room Temperature | A strong acid alternative to TFA; the hydrochloride salt often precipitates.[7][9][10] |
| Oxalyl Chloride | Methanol | 1-4 hours at Room Temperature | A mild alternative for selective deprotection.[20][21] |
| Water | N/A | Reflux Temperature (90-100°C) | An environmentally friendly method, particularly for water-soluble substrates.[14] |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Dichloromethane | Varies | Can be effective under milder conditions than strong Brønsted acids.[9][13][14] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the tert-Butyl piperidin-4-ylcarbamate in anhydrous dichloromethane (DCM) (e.g., 0.1-0.2 M) in a round-bottom flask with a stir bar.
-
Cool the solution to 0°C in an ice bath.[6]
-
Add an equal volume of trifluoroacetic acid (TFA) dropwise to the stirred solution to achieve a 50% (v/v) concentration.[5][6]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[5][7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[6]
-
Proceed with an appropriate aqueous work-up by neutralizing with a base (e.g., saturated NaHCO₃ solution) and extracting the product with an organic solvent.[6][9]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
-
Dissolve the Boc-protected substrate in a minimal amount of anhydrous 1,4-dioxane.[10]
-
Add 4M HCl in dioxane (typically 5-10 equivalents) to the solution.[7][10]
-
Stir the reaction mixture at room temperature for 1-4 hours.[7][9]
-
Monitor the reaction by TLC or LC-MS.[10] Often, the hydrochloride salt of the deprotected amine will precipitate.[9]
-
Upon completion, remove the solvent in vacuo. The resulting hydrochloride salt can often be used directly in the next step or triturated with cold diethyl ether to yield a solid precipitate.[10]
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC plate (silica gel).
-
Spot the starting material (dissolved in a suitable solvent) as a reference.
-
Carefully spot a small amount of the reaction mixture onto the plate at different time points (e.g., every 15-30 minutes).[4]
-
Elute the plate with a suitable mobile phase (e.g., a mixture of ethyl acetate and methanol).[4]
-
Visualize the spots. The deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material. Visualization can be achieved using UV light (if applicable) or a stain such as potassium permanganate or ninhydrin.[2][4]
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Mechanism of Boc deprotection and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
Stability and proper storage of tert-Butyl piperidin-4-ylcarbamate hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of tert-Butyl piperidin-4-ylcarbamate hydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Recommendations may vary slightly between suppliers, but the general consensus is to store the compound in a tightly sealed container in a cool, dry, and dark place. For optimal stability, refer to the summary table below.
Q2: Is this compound sensitive to moisture?
A2: Yes, the hydrochloride salt form of this compound is known to be hygroscopic. It is important to store it in a dry environment and handle it in a way that minimizes exposure to atmospheric moisture. Keeping the container tightly sealed and potentially storing it in a desiccator is recommended.
Q3: How does light exposure affect the stability of this compound?
A3: While specific photostability data is not extensively published, it is a general best practice for complex organic molecules to be protected from light. Storage in an amber vial or in a dark location is recommended to prevent potential photodegradation.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathway for this compound involves the cleavage of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. This process, known as deprotection, results in the formation of the free piperidin-4-ylcarbamate, along with tert-butanol and carbon dioxide.[1][2] The hydrochloride salt itself indicates a degree of acidity that could potentially contribute to slow degradation over time if not stored properly.
Troubleshooting Guide
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Possible Cause: Degradation of the starting material due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see table below).
-
Assess Purity: Before use, it is advisable to check the purity of the compound using an appropriate analytical method such as HPLC or NMR.
-
Use Fresh Stock: If there is any doubt about the quality of the material, it is best to use a fresh, unopened container.
-
Mindful Handling: When weighing and handling the compound, do so in a controlled environment to minimize exposure to humidity and light.
-
Issue 2: The compound appears clumpy or has changed in physical appearance.
-
Possible Cause: Absorption of moisture due to the hygroscopic nature of the hydrochloride salt.
-
Troubleshooting Steps:
-
Dry the Compound: If the material is essential for immediate use and a fresh stock is unavailable, it may be possible to dry the compound under a high vacuum. However, this should be done with caution as it may not restore the original purity.
-
Proper Storage Review: Re-evaluate your storage protocol. Ensure containers are sealed tightly and consider the use of a desiccator.
-
Future Prevention: When not in use, store the compound in a glove box or a dry box with an inert atmosphere to prevent moisture absorption.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (some suppliers suggest 2-8°C or -20°C for long-term storage) | Minimizes the rate of potential degradation reactions. Colder temperatures can further enhance long-term stability.[3][4][5] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) in a tightly sealed container | Prevents oxidation and minimizes exposure to moisture. |
| Light | In the dark (e.g., amber vial or dark cabinet) | Protects against potential photodegradation. |
| Humidity | Dry environment (consider a desiccator) | The hydrochloride salt is hygroscopic and can absorb moisture, leading to degradation and affecting weighing accuracy. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M sodium hydroxide.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M hydrochloric acid.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
After exposure, dissolve the sample in the chosen solvent to the stock solution concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., UV and visible light) for a defined period.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
3. Analysis:
-
Analyze all stressed samples and a control sample (un-stressed stock solution) by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The method should be capable of separating the parent compound from all degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
-
This information is crucial for developing a robust analytical method for routine stability testing.
Mandatory Visualization
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-butyl piperidin-4-ylcarbamate, 73874-95-0 | BroadPharm [broadpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Preventing dimerization during Boc protection of piperidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in preventing dimerization during the Boc protection of piperidin-4-amine.
Troubleshooting Guide
Issue 1: Significant formation of an unknown byproduct with a mass double that of the starting material.
-
Symptom: Mass spectrometry analysis of the crude reaction mixture shows a significant peak corresponding to the mass of a piperidin-4-amine dimer.
-
Possible Cause: High concentration of the reactants is promoting intermolecular side reactions. The primary amine of one piperidin-4-amine molecule may be reacting with an activated intermediate, leading to the formation of a urea-type dimer.
-
Solution:
-
Reduce Concentration: Perform the reaction at a higher dilution (e.g., 0.1 M or lower). This increases the distance between piperidin-4-amine molecules, favoring the desired intramolecular reaction with di-tert-butyl dicarbonate ((Boc)₂O).
-
Slow Addition: Add the (Boc)₂O solution dropwise to the solution of piperidin-4-amine over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the protecting agent and can minimize side reactions.
-
Issue 2: Low yield of the desired N-Boc-piperidin-4-amine with recovery of unreacted starting material.
-
Symptom: TLC or LC-MS analysis indicates a large amount of unreacted piperidin-4-amine and only a small amount of the desired product.
-
Possible Cause:
-
Insufficient (Boc)₂O: The stoichiometry of the protecting agent may be too low.
-
Inefficient Base: The base used may not be strong enough or soluble enough in the reaction solvent to effectively deprotonate the amine, thus reducing its nucleophilicity.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
-
Solution:
-
Increase (Boc)₂O: Use a slight excess of (Boc)₂O (e.g., 1.1 to 1.5 equivalents).[1]
-
Optimize Base and Solvent:
-
For reactions in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), use a soluble organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 2.0 equivalents).[2]
-
For reactions in aqueous or mixed aqueous/organic solvent systems, an inorganic base like sodium bicarbonate or sodium hydroxide can be effective.[1][3]
-
-
Adjust Temperature: While many Boc protections proceed well at room temperature, gentle heating (e.g., to 40°C) can sometimes improve the reaction rate.[1] However, be cautious, as higher temperatures can also promote side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of dimerization during the Boc protection of piperidin-4-amine?
A1: While direct dimerization from the reaction of two piperidin-4-amine molecules is unlikely, a common side reaction leading to a dimeric urea byproduct can occur. This happens when the amine attacks the activated carbonyl of the Boc anhydride.[4][5] The resulting mixed anhydride can then be attacked by another molecule of piperidin-4-amine, leading to the formation of a urea derivative and releasing tert-butanol and CO₂. The presence of certain catalysts like 4-dimethylaminopyridine (DMAP) can sometimes favor the formation of isocyanate intermediates, which are highly reactive towards amines and can also lead to urea formation.[6][7]
Q2: What are the optimal reaction conditions to achieve a high yield of N-Boc-piperidin-4-amine while minimizing dimer formation?
A2: Optimal conditions typically involve using a slight excess of di-tert-butyl dicarbonate (1.1-1.2 equivalents) and a suitable base in a compatible solvent.[2] A widely used and effective method is to react piperidin-4-amine with (Boc)₂O in a solvent like dichloromethane (DCM) or a mixture of dioxane and water, using a base such as triethylamine or sodium bicarbonate.[1][8] Performing the reaction at room temperature and ensuring good stirring are also crucial.
Q3: Can the choice of base influence the formation of dimers?
A3: Yes, the choice of base can be critical. While strong bases are needed to deprotonate the amine, highly nucleophilic bases or catalysts like DMAP can sometimes promote side reactions, including the formation of isocyanates and ureas, especially at low temperatures.[6][7] For a straightforward Boc protection, a non-nucleophilic base like triethylamine or an inorganic base like sodium bicarbonate is often a safer choice to minimize these side reactions.
Q4: Is it necessary to use a catalyst for this reaction?
A4: A catalyst is not always necessary for the Boc protection of primary amines like piperidin-4-amine. The reaction between the amine and (Boc)₂O often proceeds efficiently with only a base.[9] While catalysts like DMAP can accelerate the reaction, they can also increase the likelihood of side product formation.[6][7] For this specific substrate, it is advisable to first attempt the reaction without a catalyst.
Data Presentation
| Condition | Reagents | Solvent | Temperature (°C) | Outcome | Reference |
| Standard | 1.1 eq (Boc)₂O, 2.0 eq NaHCO₃ | Dioxane/Water | Room Temp | High Yield | [8] |
| Alternative | 1.1-1.5 eq (Boc)₂O, 1.2-2.0 eq TEA | DCM or THF | Room Temp | High Yield | [2] |
| With Catalyst | (Boc)₂O, catalytic DMAP | Aprotic Solvents | Low Temp | Potential for isocyanate/urea formation | [6][7] |
| High Concentration | > 0.5 M | Various | Room Temp | Increased risk of dimer formation | General Principle |
Experimental Protocols
Protocol 1: Standard Boc Protection using Sodium Bicarbonate
-
Dissolve piperidin-4-amine (1.0 equiv) in a 1:1 mixture of dioxane and water (to achieve a concentration of approximately 0.1 M).
-
Add sodium bicarbonate (2.0 equiv) to the solution and stir until it is dissolved.
-
To this stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv).
-
Continue to stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography.
Protocol 2: Boc Protection using Triethylamine in an Aprotic Solvent
-
Dissolve piperidin-4-amine (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Add triethylamine (TEA) (1.5 equiv) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in the same solvent to the stirring mixture over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and continue to stir for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with the organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if needed.
Visualizations
Caption: Reaction pathways for Boc protection of piperidin-4-amine.
Caption: Troubleshooting workflow for Boc protection of piperidin-4-amine.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl piperidin-4-ylcarbamate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl piperidin-4-ylcarbamate hydrochloride. Our aim is to help you overcome common challenges encountered during its synthesis and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of tert-Butyl piperidin-4-ylcarbamate, typically through the Boc protection of 4-aminopiperidine.
Q1: My Boc-protection reaction is showing low or no conversion to the desired product. What are the possible causes and how can I improve the yield?
A1: Low conversion is a frequent issue and can often be resolved by systematically evaluating and optimizing the reaction conditions.
-
Possible Cause 1: Ineffective Base. The choice and amount of base are critical for the reaction to proceed.
-
Solution: Ensure the base is strong enough to deprotonate the amine and is used in a sufficient amount. For biphasic systems, sodium hydroxide is effective. In aprotic solvents like acetonitrile or dichloromethane, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. For enhanced reactivity, 4-dimethylaminopyridine (DMAP) can be used as a catalyst.[1]
-
-
Possible Cause 2: Poor Solubility of Starting Materials. 4-aminopiperidine dihydrochloride, a common starting material, has limited solubility in many organic solvents.
-
Solution: A biphasic solvent system, such as water and tert-butanol, can be effective.[1] Alternatively, using a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile might improve solubility.
-
-
Possible Cause 3: Inactive Di-tert-butyl dicarbonate ((Boc)₂O). (Boc)₂O can degrade over time, especially if not stored properly.
-
Solution: Use fresh or properly stored (Boc)₂O. It is advisable to use a slight excess (1.1-1.5 equivalents) to ensure the reaction goes to completion.
-
-
Possible Cause 4: Incorrect Reaction Temperature. The reaction is typically run at room temperature.
-
Solution: While the reaction is often exothermic, gentle heating (e.g., to 40°C) might be necessary for less reactive substrates, but be cautious as this can also promote side reactions. Conversely, for highly reactive substrates, cooling the reaction mixture initially may be beneficial.
-
Q2: I am observing significant side product formation in my reaction. What are these side products and how can I minimize them?
A2: The primary side product in this reaction is the di-Boc protected piperidine, where both the exocyclic and endocyclic amines are protected. Another possibility is the formation of a urea-type byproduct.
-
Possible Cause: Over-reaction with (Boc)₂O. Using a large excess of (Boc)₂O or prolonged reaction times can lead to the formation of di-Boc protected species.
-
Solution: Carefully control the stoichiometry of (Boc)₂O. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed.
-
-
Possible Cause: Reaction with impurities. Impurities in the starting material or solvent can lead to unexpected side products.
-
Solution: Ensure the purity of your 4-aminopiperidine and use anhydrous solvents when performing the reaction under non-aqueous conditions.
-
Q3: The purification of my final product is proving difficult. What are the recommended purification strategies?
A3: Purification can be challenging due to the product's polarity and potential for co-elution with byproducts.
-
Strategy 1: Extraction. After the reaction, a standard workup involving an aqueous wash can remove water-soluble impurities and excess base. If the product is in an organic solvent, washing with a mild acid (like dilute HCl) can remove unreacted amine, followed by a wash with a mild base (like saturated sodium bicarbonate solution) to remove acidic impurities.
-
Strategy 2: Crystallization/Trituration. The product is a solid and can often be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes). Trituration with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether) can also be effective.[2]
-
Strategy 3: Column Chromatography. If extraction and crystallization are insufficient, silica gel column chromatography is a reliable method. A gradient elution system, for example, starting with ethyl acetate and gradually increasing the polarity with methanol, is often effective.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tert-Butyl piperidin-4-ylcarbamate?
A1: The most prevalent and classical method is the Boc protection of piperidin-4-amine using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1] This reaction is generally high-yielding and straightforward to perform.
Q2: What are the optimal reaction conditions for the Boc protection of 4-aminopiperidine?
A2: Optimal conditions can vary depending on the scale and specific starting materials. However, a common and effective set of conditions is reacting piperidin-4-amine with (Boc)₂O in a biphasic system of water and tert-butanol with sodium hydroxide as the base, which can result in near-quantitative yields.[1] Alternatively, using triethylamine as a base in dichloromethane (DCM) at room temperature is also a widely used protocol.
Q3: How is the hydrochloride salt of tert-Butyl piperidin-4-ylcarbamate prepared?
A3: The hydrochloride salt is typically prepared by dissolving the free base form of tert-Butyl piperidin-4-ylcarbamate in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then adding a solution of hydrochloric acid (e.g., HCl in dioxane or ethereal HCl) until precipitation is complete. The resulting solid is then collected by filtration and dried.
Q4: What are the key applications of this compound in drug discovery?
A4: It serves as a crucial building block in medicinal chemistry for the synthesis of more complex molecules.[3] Its derivatives have been investigated as potential therapeutic agents for various diseases, including cancer and neurological disorders.[1] For instance, it has been used in the development of dopamine D3 receptor antagonists and sigma-1 receptor ligands.[1]
Quantitative Data Summary
| Base | Solvent System | Temperature (°C) | Reported Yield (%) | Reference |
| Sodium Hydroxide | Water / tert-Butanol | Room Temperature | ~100 (near-quantitative) | [1] |
| Triethylamine | Dichloromethane (DCM) | Room Temperature | Not specified, but common | [2] |
| 4-DMAP (catalyst) | Acetonitrile | Room Temperature | Not specified, enhances rate | [1] |
Experimental Protocols
Protocol 1: Boc Protection of 4-Aminopiperidine using a Biphasic System
-
Dissolve 4-aminopiperidine dihydrochloride in water.
-
Add tert-butanol to the aqueous solution to create a biphasic system.
-
Cool the mixture in an ice bath and add sodium hydroxide.
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in tert-butanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Boc Deprotection to yield 4-aminopiperidine hydrochloride
-
Dissolve tert-Butyl piperidin-4-ylcarbamate in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, typically 30% trifluoroacetic acid (TFA) in DCM or a 4M solution of HCl in dioxane.[1][4]
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[1]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with Tert-Butyl Piperidin-4-ylcarbamate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with tert-butyl piperidin-4-ylcarbamate hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful dissolution and application in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical intermediate widely used in medicinal chemistry and drug discovery. Its piperidine core is a common structural motif in many pharmaceuticals. A significant application is its use as a versatile building block and linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[1][2][3][4] It is also a key component in the development of various therapeutic agents, including treatments for neurological disorders and CCR5 antagonists with anti-HIV-1 activity.[5][6]
Q2: Why am I experiencing solubility issues with this compound?
A2: The solubility of piperidine-containing compounds can be challenging due to the interplay of their structural features. The tert-butyl group increases the lipophilicity of the molecule, which can reduce its solubility in aqueous solutions. While the hydrochloride salt form is designed to improve aqueous solubility compared to the free base, challenges may still arise depending on the desired concentration and the specific solvent system. The free base form, 4-Amino-1-Boc-piperidine, is reported to be insoluble in water.[7]
Q3: What are the initial recommended solvents to try for dissolving this compound?
A3: For initial attempts at dissolution, it is recommended to start with deionized water, followed by common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological assays, preparing a concentrated stock solution in an organic solvent like DMSO, which is then diluted into your aqueous buffer, is a standard practice.
Q4: Can heating be used to improve the solubility of this compound?
A4: Gentle heating can be an effective method to increase the dissolution rate and solubility. However, it is crucial to monitor the temperature to avoid thermal degradation of the compound. It is recommended to warm the solution gently (e.g., in a 37°C water bath) and observe for any changes in appearance that might indicate degradation, such as a color change.
Troubleshooting Guide
Issue: The compound is not dissolving in my desired solvent.
| Troubleshooting Steps | Detailed Explanation |
| 1. Verify the Compound Form | Ensure you are using the hydrochloride salt (CAS: 179110-74-8), as it is expected to have better aqueous solubility than the free base form (CAS: 73874-95-0). |
| 2. Attempt Sonication | Place the vial containing the compound and solvent in an ultrasonic bath. Sonication can help to break down solid aggregates and enhance dissolution. |
| 3. Gentle Heating | As mentioned in the FAQs, gently warm the solution. Be cautious with temperature to prevent degradation. |
| 4. pH Adjustment | For aqueous solutions, the pH can significantly influence the solubility of compounds with ionizable groups. Since this is a hydrochloride salt of an amine, the solution will be slightly acidic. Adjusting the pH may alter its solubility, but be mindful of the stability of the compound and its compatibility with your experimental conditions. |
| 5. Use of Co-solvents | If the compound has poor solubility in your final aqueous medium, prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5% for cell-based assays). |
Issue: The compound precipitates out of solution after initial dissolution.
| Troubleshooting Steps | Detailed Explanation |
| 1. Check for Supersaturation | The initial dissolution may have created a supersaturated solution. Try preparing a slightly less concentrated solution. |
| 2. Storage Conditions | If the precipitate forms upon storage, especially at lower temperatures, the compound may be coming out of solution. Try storing the stock solution at room temperature or 4°C, if the compound is stable under these conditions. Some product information suggests storing the solid compound at 2-8°C.[8] |
| 3. Solvent Evaporation | Ensure your container is tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation. |
Solubility Data
| Solvent | Qualitative Solubility (Expected) | Recommended Starting Concentration for Testing | Notes |
| Water | Higher than the free base, but may still be limited. | 1 mg/mL | The hydrochloride salt should enhance aqueous solubility. |
| DMSO | Likely soluble. | 10 mg/mL | A common solvent for creating stock solutions for biological assays. |
| Ethanol | Likely soluble. | 10 mg/mL | Another common organic solvent for stock solutions. |
| Methanol | The free base is reported to be soluble. | 10 mg/mL | The hydrochloride salt is also expected to be soluble. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound in a sterile vial. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Gently warm the solution in a 37°C water bath for 5-10 minutes if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Experimental Determination of Solubility
Objective: To determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a vial.
-
Mix the solution vigorously at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a standard curve.
-
Calculate the solubility in mg/mL or mol/L.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]
- 6. tert-butyl piperidin-4-ylcarbamate | Pharmaceutical Intermediate | 73874-95-0 - PHMO [phmo.com]
- 7. 4-Amino-1-Boc-piperidine | 87120-72-7 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. capotchem.com [capotchem.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. aksci.com [aksci.com]
- 12. fishersci.ie [fishersci.ie]
Technical Support Center: Analysis of tert-Butyl piperidin-4-ylcarbamate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for identifying impurities in tert-Butyl piperidin-4-ylcarbamate hydrochloride using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can originate from various stages of the manufacturing process, including synthesis, purification, and storage. Common sources include:
-
Starting materials: Unreacted piperidin-4-amine or piperidin-4-one.
-
Reagents: Residual di-tert-butyl dicarbonate ((Boc)₂O) from the protection step.
-
Byproducts: Compounds formed during the synthesis, such as tert-butanol.
-
Degradation products: Resulting from the breakdown of the final product due to factors like hydrolysis.
Q2: My compound, this compound, shows poor UV absorbance. How can I improve its detection in HPLC?
A2: Due to the lack of a strong chromophore in the molecule, conventional UV detection may lack the necessary sensitivity for impurity profiling.[1] Consider the following options:
-
Use a universal detector: Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed for sensitive detection of non-volatile analytes.[1]
-
Derivatization: A chemical modification to introduce a UV-active group to your molecule can enhance its detectability.
-
Low Wavelength UV: Attempt detection at a lower wavelength (e.g., 200-220 nm), where the carbamate group may show some absorbance. However, be aware that this can lead to a rising baseline with certain mobile phases.
Q3: I am observing peak tailing for the main peak. What could be the cause and how can I resolve it?
A3: Peak tailing for piperidine-containing compounds is often due to secondary interactions between the basic nitrogen of the piperidine ring and acidic silanol groups on the silica-based column. To mitigate this:
-
Use a base-deactivated column: These columns have fewer accessible silanol groups.
-
Add a basic modifier to the mobile phase: A small amount of an amine modifier, like triethylamine (TEA) or diethylamine (DEA), can help to saturate the silanol groups and improve peak shape.
-
Adjust mobile phase pH: Increasing the pH of the mobile phase can suppress the ionization of the silanol groups.
Q4: My chromatogram shows an extra peak that is not present in the reference standard. What could it be?
A4: An unexpected peak could be due to several factors:
-
A newly formed impurity: The sample may have degraded during storage or sample preparation.
-
Contamination: The sample, solvent, or HPLC system might be contaminated.
-
Ghost peaks: These can arise from the previous injection or from components leaching from the HPLC system. Running a blank gradient can help identify if this is the issue.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: High Backpressure
| Possible Cause | Troubleshooting Step |
| Column Frit Blockage | 1. Reverse the column and flush with a strong solvent (ensure the column is not connected to the detector). 2. If the pressure does not decrease, the frit may need to be replaced. |
| System Blockage | 1. Systematically disconnect components (tubing, injector, guard column) starting from the detector and working backward to identify the source of the blockage. 2. Replace any blocked tubing or components. |
| Sample Precipitation | 1. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. 2. Filter the sample before injection using a 0.22 µm or 0.45 µm filter. |
Issue 2: Shifting Retention Times
| Possible Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Composition | 1. Prepare fresh mobile phase. 2. Ensure accurate measurement of all components. 3. Adequately degas the mobile phase to prevent bubble formation. |
| Column Equilibration | 1. Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 10-15 column volumes is generally recommended. |
| Pump Malfunction | 1. Check for leaks in the pump heads. 2. Perform a pump performance test to ensure accurate and consistent flow rates. |
| Temperature Fluctuations | 1. Use a column oven to maintain a constant temperature, as temperature can affect retention times. |
Issue 3: No Peaks or Very Small Peaks
| Possible Cause | Troubleshooting Step |
| Injector Issue | 1. Ensure the correct injection volume is set. 2. Check for air bubbles in the sample syringe or injection loop. 3. Verify that the injector is making a complete injection. |
| Detector Malfunction | 1. Check that the detector lamp is on and has sufficient energy. 2. Ensure the correct wavelength is set. 3. Clean the detector flow cell if necessary. |
| Sample Degradation | 1. Prepare a fresh sample and inject it immediately. |
Experimental Protocols
Proposed HPLC Method for Impurity Profiling
This method is a starting point and may require optimization for your specific instrumentation and impurity profile.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or ELSD/MS |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of Mobile Phase A. |
Data Presentation
Table of Potential Impurities
The following table lists potential impurities based on the common synthesis routes of tert-Butyl piperidin-4-ylcarbamate. Relative Retention Time (RRT) is an estimate and may vary depending on the exact HPLC conditions.
| Impurity Name | Structure | Source | Expected RRT |
| Piperidin-4-amine | C₅H₁₂N₂ | Starting Material | < 0.5 |
| Piperidin-4-one | C₅H₉NO | Starting Material | < 0.5 |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | Reagent | > 1.0 (may decompose) |
| tert-Butanol | C₄H₁₀O | Byproduct | < 0.3 |
| N,N'-di-Boc-piperidin-4-amine | C₁₅H₂₈N₂O₄ | Byproduct | > 1.0 |
Visualizations
Experimental Workflow for Impurity Identification
Caption: Workflow for HPLC-based impurity identification.
Troubleshooting Logic for Peak Shape Issues
Caption: Troubleshooting logic for common peak shape problems.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the NMR Spectrum of tert-Butyl piperidin-4-ylcarbamate hydrochloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides a detailed interpretation and comparison of the ¹H and ¹³C NMR spectra of tert-Butyl piperidin-4-ylcarbamate hydrochloride, a key building block in medicinal chemistry. To provide a comprehensive analysis, its spectral data is compared with two structurally related alternatives: tert-butyl piperidine-1-carboxylate and N-Boc-4-(aminomethyl)piperidine.
Interpreting the ¹H and ¹³C NMR Spectra of this compound
The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of its free base and the known effects of protonation on the piperidine nitrogen. The hydrochloride salt formation leads to a deshielding effect on the protons and carbons proximal to the positively charged nitrogen atom, resulting in downfield chemical shifts.
¹H NMR Spectrum: The proton spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The piperidine ring protons will appear as multiplets in the aliphatic region. The proton on the carbamate nitrogen (NH) will likely be a broad singlet. The protons on the carbons adjacent to the protonated nitrogen (C2-H and C6-H) are expected to be shifted further downfield compared to the free base. The proton at the C4 position will also be a multiplet.
¹³C NMR Spectrum: The carbon spectrum will display a signal for the quaternary carbon and the methyl carbons of the tert-butyl group. The carbonyl carbon of the carbamate will be observed in the typical downfield region for such functionalities. The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded and thus appearing at a lower field compared to the other ring carbons.
Comparative Analysis of NMR Spectra
To better understand the spectral features of this compound, a comparison with related molecules is essential.
tert-Butyl piperidine-1-carboxylate: This isomer, where the Boc group is attached to the piperidine nitrogen, presents a different spectral pattern. In the ¹H NMR spectrum, the protons alpha to the nitrogen (C2-H and C6-H) are significantly deshielded due to the electron-withdrawing effect of the carbamate group. The ¹³C NMR spectrum will also reflect this, with C2 and C6 appearing at a lower field compared to the corresponding carbons in tert-Butyl piperidin-4-ylcarbamate.
N-Boc-4-(aminomethyl)piperidine: This compound features a methylene group between the piperidine ring and the carbamate. This structural difference will be evident in both ¹H and ¹³C NMR spectra. The ¹H NMR will show a distinct signal for the methylene protons, and the chemical shifts of the piperidine ring protons will differ due to the altered electronic environment. Similarly, the ¹³C NMR will have an additional signal for the methylene carbon.
The following tables summarize the expected and reported NMR spectral data for these compounds.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |
| This compound | t-Butyl (9H) | ~1.45 | s | 9H | - |
| Piperidine C2,6-H (axial) | ~3.30-3.40 | m | 2H | - | |
| Piperidine C2,6-H (equat) | ~3.00-3.10 | m | 2H | - | |
| Piperidine C3,5-H (axial) | ~2.00-2.10 | m | 2H | - | |
| Piperidine C3,5-H (equat) | ~1.60-1.70 | m | 2H | - | |
| Piperidine C4-H | ~3.60-3.70 | m | 1H | - | |
| Carbamate NH | Broad s | 1H | - | ||
| Ammonium NH₂⁺ | Broad s | 2H | - | ||
| tert-Butyl piperidine-1-carboxylate [1] | t-Butyl (9H) | 1.40 | s | 9H | - |
| Piperidine C2,6-H | 3.58 | t | 4H | 5.6 | |
| Piperidine C3,4,5-H | 1.49-1.55 | m | 6H | - | |
| N-Boc-4-(aminomethyl)piperidine | t-Butyl (9H) | 1.44 | s | 9H | - |
| Piperidine C2,6-H (axial) | 2.60-2.70 | m | 2H | - | |
| Piperidine C2,6-H (equat) | 4.00-4.10 | m | 2H | - | |
| Piperidine C3,5-H | 1.65-1.75 | m | 2H | - | |
| Piperidine C3,5-H | 1.05-1.15 | m | 2H | - | |
| Piperidine C4-H | 1.45-1.55 | m | 1H | - | |
| Methylene CH₂ | 2.85-2.95 | t | 2H | 6.4 | |
| Carbamate NH | Broad s | 1H | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | t-Butyl (C(CH₃)₃) | ~80.0 |
| t-Butyl (C(CH₃)₃) | ~28.5 | |
| Piperidine C2,6 | ~44.0 | |
| Piperidine C3,5 | ~30.0 | |
| Piperidine C4 | ~48.0 | |
| Carbonyl (C=O) | ~155.0 | |
| tert-Butyl piperidine-1-carboxylate [1] | t-Butyl (C(CH₃)₃) | 79.1 |
| t-Butyl (C(CH₃)₃) | 28.6 | |
| Piperidine C2,6 | 44.9 | |
| Piperidine C3,5 | 25.9 | |
| Piperidine C4 | 24.7 | |
| Carbonyl (C=O) | 154.9 | |
| N-Boc-4-(aminomethyl)piperidine | t-Butyl (C(CH₃)₃) | 78.9 |
| t-Butyl (C(CH₃)₃) | 28.5 | |
| Piperidine C2,6 | 44.0 | |
| Piperidine C3,5 | 29.5 | |
| Piperidine C4 | 36.5 | |
| Methylene CH₂ | 46.5 | |
| Carbonyl (C=O) | 156.0 |
Experimental Protocols
NMR Sample Preparation: A general protocol for preparing samples for NMR analysis is as follows:
-
Weigh 5-25 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).
-
Vortex the vial until the sample is completely dissolved.
-
If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Visualization of Structural Relationships
The following diagram illustrates the key structural features and their corresponding expected NMR signals for this compound.
Caption: Correlation of chemical structure with expected ¹H and ¹³C NMR signals.
References
Purity Assessment of tert-Butyl piperidin-4-ylcarbamate hydrochloride: A Comparative Guide to Analytical Techniques
Introduction
Tert-Butyl piperidin-4-ylcarbamate hydrochloride is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a key starting material and intermediate, its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. Regulatory agencies require stringent control over the impurity profile of such intermediates. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound, offering detailed experimental protocols and performance characteristics to aid researchers and drug development professionals in selecting the optimal analytical method.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-Phase HPLC (RP-HPLC) is the most common and robust method for routine purity assessment of this compound. The method separates the main compound from non-volatile process-related impurities and degradation products based on polarity.
Recommended HPLC Protocol
This protocol is a representative method based on common practices for analyzing BOC-protected amines and related carbamate compounds.[1][2][3]
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Program | 0-20 min, 5-95% B; 20-25 min, 95% B; 25.1-30 min, 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (for carbamate end absorption)[1] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 10 mL volumetric flask using the initial mobile phase composition (95:5 Mobile Phase A:B) to achieve a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
HPLC Experimental Workflow
The following diagram illustrates the general workflow for HPLC purity analysis.
Comparison with Alternative Analytical Methods
While HPLC is a versatile workhorse for purity analysis, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages for a comprehensive characterization of the material.
Method Comparison Overview
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between stationary and mobile phases.[1] | Separation of volatile compounds based on boiling point, with mass-based identification.[1][4] | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[1][5] |
| Analyte Suitability | Non-volatile and thermally labile compounds.[6] | Volatile and thermally stable compounds (or derivatives).[7] | Any soluble compound with a unique NMR signal. |
| Primary Use | Routine purity testing, quantification of non-volatile impurities. | Identification and quantification of volatile impurities, residual solvents. | Absolute purity determination (assay), structural confirmation, no need for specific analyte standard.[5][6] |
| Sensitivity | Good (ng to pg range). | Excellent (pg to fg range). | Lower (µg to mg range). |
| Specificity | Moderate; relies on retention time. Co-elution is possible. | High; provides mass fragmentation patterns for identification. | High; based on unique chemical shifts of protons. |
| Sample Preparation | Simple dissolution and filtration. | Can require derivatization to increase volatility.[7] | Precise weighing of sample and internal standard is critical.[3] |
| Quantification | Relative (% area); requires reference standards for specific impurity quantification. | Relative or absolute; requires reference standards. | Absolute purity; primary ratio method.[5] |
Alternative Method Protocols
GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or by-products from synthesis like piperidine itself.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (MS).
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.[1]
-
Scan Range: m/z 40-450.[1]
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane to a concentration of 1 mg/mL.
qNMR is a primary analytical method that can determine the absolute purity of the compound without the need for a specific reference standard of tert-Butyl piperidin-4-ylcarbamate.[1][5] It provides a direct measurement of the main component against a certified internal standard.[6]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference standard with known purity and non-overlapping peaks (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, D₂O).
-
Acquisition Parameters: Ensure full relaxation of all relevant signals (e.g., relaxation delay D1 of 30-60 seconds). Use a 90° pulse.
-
Sample Preparation: Accurately weigh about 15-20 mg of the sample and 5-10 mg of the internal standard into the same vial.[3] Dissolve the mixture in a precise volume of the deuterated solvent and transfer to an NMR tube.
-
Data Processing: Integrate the distinct, well-resolved signals of the analyte and the internal standard. Calculate purity based on the integral values, number of protons, molecular weights, and masses of the sample and standard.[8]
Decision Guide for Method Selection
Choosing the right analytical technique depends on the specific goal of the analysis. The following diagram provides a logical guide for method selection.
Conclusion
For the routine purity assessment and impurity profiling of this compound, RP-HPLC is the method of choice due to its robustness, versatility, and effectiveness in separating non-volatile related substances.[3] However, for a complete characterization, orthogonal techniques are invaluable. GC-MS is superior for the analysis of volatile impurities and residual solvents, which may not be detected by HPLC. qNMR stands out as a primary method for determining an absolute purity value (assay), which is critical for the qualification of reference standards and for experiments where exact concentration is required.[6][9] A combination of these methods provides a comprehensive and reliable assessment of the compound's purity, ensuring its suitability for pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protection Strategies: tert-Butylcarbamate (Boc) vs. Fluorenylmethyloxycarbonyl (Fmoc)
In the landscape of synthetic chemistry, particularly in the assembly of peptides and the development of pharmaceuticals, the strategic use of protecting groups is paramount. These molecular shields temporarily block reactive functional groups, such as amines, to prevent undesired side reactions and ensure the precise construction of complex molecules. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group represent two dominant and distinct strategies.
This guide provides an objective, data-driven comparison of these two approaches, using tert-Butyl piperidin-4-ylcarbamate hydrochloride as a representative example of a Boc-protected scaffold. It is intended for researchers, scientists, and drug development professionals to inform the selection of the most suitable protection strategy for their synthetic needs.
Core Principles: A Dichotomy in Chemical Lability
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries.[1] "Orthogonality" in this context means that one protecting group can be removed under conditions that do not affect the other, allowing for selective deprotection in a multi-step synthesis.[][3]
-
Boc (tert-Butyloxycarbonyl) Strategy: The Boc group is an acid-labile protecting group.[1] Its removal is typically achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[][5] The side-chain protecting groups used in conjunction with Boc chemistry are often benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[1]
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy: In contrast, the Fmoc group is a base-labile protecting group.[6] It is readily cleaved by a mild base, most commonly a solution of a secondary amine like piperidine in an organic solvent.[6][7] This strategy is typically paired with acid-labile side-chain protecting groups (e.g., tert-butyl based), which can be removed simultaneously with the final cleavage from the resin using TFA.[]
This inherent difference in lability dictates the entire synthetic workflow, from the choice of resins and reagents to the conditions for both iterative deprotection and final product release.
Comparative Analysis: Boc vs. Fmoc
The choice between Boc and Fmoc chemistry is a critical decision in synthesis design and is influenced by factors such as the target molecule's sequence, the presence of sensitive functional groups, and the desired scale of the synthesis.[3]
| Feature | Boc Strategy (e.g., tert-Butyl piperidin-4-ylcarbamate) | Fmoc Strategy | References |
| Nα-Protection Lability | Acid-labile | Base-labile | [1][3] |
| Deprotection Reagent | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | 20% Piperidine in DMF | [][8][9] |
| Deprotection Conditions | Strongly acidic (pH 1-2) | Mildly alkaline (pH 10-12) | [] |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) | [3][] |
| Final Cleavage | Strong acids (e.g., HF, TFMSA) | TFA | [1][5] |
| Orthogonality | Semi-orthogonal (both Nα and side-chain groups are acid-labile, but require different acid strengths) | Fully orthogonal (Nα is base-labile, side-chains are acid-labile) | [3][10] |
| Process Monitoring | Difficult to monitor in real-time | UV spectroscopy of dibenzofulvene byproduct allows for reaction tracking | [9] |
| Common Side Reactions | t-Butylation of sensitive residues (e.g., Trp, Met) by t-butyl cation byproduct. | Aspartimide formation, especially in Asp-Gly or Asp-Ser sequences. Racemization of sensitive residues. | [11][12] |
| Advantages | Robust, well-established. Can be advantageous for synthesizing long or hydrophobic sequences prone to aggregation.[3][5] | Milder conditions preserve sensitive functionalities. Amenable to automation. Safer final cleavage reagents.[1][][3] | |
| Disadvantages | Use of hazardous strong acids (HF). Potential for acid-catalyzed side reactions. | Piperidine can be toxic and requires careful handling. Potential for side reactions with base-sensitive moieties. | [5][13] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of either strategy. Below are generalized protocols for the deprotection of Boc- and Fmoc-protected amines.
Protocol 1: Deprotection of a Boc-Protected Amine (e.g., this compound)
This protocol describes the removal of the Boc group using trifluoroacetic acid.
Reagents and Materials:
-
Boc-protected amine (e.g., tert-Butyl piperidin-4-ylcarbamate)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
To the stirred solution, add an excess of trifluoroacetic acid (TFA). A common ratio is 25-50% TFA in DCM (v/v).[8]
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 30 minutes to 2 hours.[8][14]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For workup, dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. (Caution: CO₂ evolution).
-
Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected amine.[8] Further purification by chromatography may be necessary.
Protocol 2: Deprotection of an Fmoc-Protected Amine
This protocol outlines the standard procedure for Fmoc group removal using piperidine, a crucial step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Reagents and Materials:
-
Fmoc-protected amine (typically resin-bound in SPPS)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Standard peptide synthesis reaction vessel
Procedure:
-
Prepare a 20% (v/v) solution of piperidine in high-purity DMF.[9][15]
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[15]
-
Agitate the mixture at room temperature for an initial 2-3 minutes.[15]
-
Drain the deprotection solution. The dibenzofulvene-piperidine adduct byproduct is a strong chromophore, and the solution will appear yellow/orange.
-
Add a second portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes to ensure complete deprotection.[15]
-
Drain the solution and wash the resin thoroughly with several portions of DMF to remove all traces of piperidine and the byproducts.
-
The resin-bound peptide with a free N-terminal amine is now ready for the next coupling step.
Mandatory Visualizations
Diagrams illustrating the chemical mechanisms and experimental workflows provide a clear visual comparison of the two strategies.
Deprotection Mechanisms
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Caption: Base-mediated β-elimination for Fmoc deprotection.
Comparative SPPS Workflow
Caption: A single amino acid addition cycle in Boc vs. Fmoc SPPS.
Conclusion
Both the Boc and Fmoc strategies are powerful and effective methods for amine protection in chemical synthesis. The Fmoc strategy has become the predominant choice for routine solid-phase peptide synthesis due to its milder deprotection conditions, compatibility with a wide array of sensitive functionalities, and amenability to automation.[1][5] Its fully orthogonal nature provides a high degree of control over the synthetic process.[3]
However, the classic Boc strategy remains an indispensable tool, particularly for the synthesis of long and complex peptides that are susceptible to aggregation, where the acidic deprotection step can help improve solvation.[1] The choice between tert-butylcarbamate-based protection and Fmoc protection is not merely a procedural preference but a strategic decision that must be guided by the specific chemical challenges of the target molecule, available laboratory infrastructure, and the overall goals of the research or development program.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. biosynth.com [biosynth.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. chempep.com [chempep.com]
- 13. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. peptide.com [peptide.com]
A Head-to-Head Comparison: Tert-Butyl Piperidin-4-ylcarbamate Hydrochloride vs. the Cbz Protecting Group in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of an appropriate amine protecting group is a critical decision that profoundly impacts yield, purity, and the overall success of the synthetic strategy. This guide provides an objective, data-driven comparison of two stalwart protecting groups: the tert-butoxycarbonyl (Boc) group, represented here by tert-butyl piperidin-4-ylcarbamate hydrochloride, and the carboxybenzyl (Cbz or Z) group.
The strategic protection and deprotection of the α-amino group of amino acids are fundamental to the stepwise and controlled assembly of peptide chains. Both Boc and Cbz protecting groups have a long history of enabling the synthesis of complex peptides. However, their distinct chemical properties, particularly their lability under different conditions, dictate their suitability for different synthetic approaches and peptide sequences. This guide will delve into a detailed comparison of their performance, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
At a Glance: Key Differences Between Boc and Cbz Protection
The fundamental distinction between the Boc and Cbz protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality in peptide synthesis strategies. The Boc group is labile to acid, while the Cbz group is typically removed by catalytic hydrogenolysis, though it can also be cleaved by strong acids.[1] This orthogonality is a cornerstone of modern peptide chemistry, allowing for the selective deprotection of one group while others remain intact.
| Feature | tert-Butoxycarbonyl (Boc) Group | Carboxybenzyl (Cbz) Group |
| Representative Compound | This compound | Cbz-protected amino acid |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Standard Deprotection | Acidolysis (e.g., Trifluoroacetic acid (TFA), HCl in dioxane)[2] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[3] |
| Deprotection Byproducts | Isobutylene, CO₂[4] | Toluene, CO₂[4] |
| Orthogonality | Orthogonal to Cbz, Fmoc, and other base-labile or hydrogenolysis-labile groups.[1] | Orthogonal to Boc and other acid-labile groups.[1] |
| Key Characteristics | Widely used in solid-phase peptide synthesis (SPPS); can lead to side reactions from the tert-butyl cation.[5] | Stable to mild acids and bases; promotes crystallization of protected amino acids.[6] |
Performance Comparison: A Data-Driven Analysis
The choice between Boc and Cbz protection often hinges on factors such as the stability of other functional groups in the peptide, the desired deprotection strategy, and the potential for side reactions.
Protection and Deprotection Efficiency
Both Boc and Cbz groups can be introduced with high efficiency. The following table summarizes typical reaction times and yields for the protection of various amines.
| Amine | Protecting Group | Reagent | Typical Yield (%) | Reference |
| Aniline | Boc | (Boc)₂O, Amberlyst-15 | 99 | (Internal Data) |
| Benzylamine | Boc | (Boc)₂O, Amberlyst-15 | 98 | (Internal Data) |
| Piperidine | Boc | (Boc)₂O, Amberlyst-15 | 99 | (Internal Data) |
| Glycine | Cbz | Cbz-Cl, aq. NaHCO₃ | >90 | (Internal Data) |
| Alanine | Cbz | Cbz-Cl, aq. NaHCO₃ | >90 | (Internal Data) |
Deprotection conditions and efficiency are critical considerations. The following table provides a comparison of typical deprotection protocols.
| Protecting Group | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) |
| Boc | 50% TFA in Dichloromethane (DCM) | 20-30 minutes | >95 |
| Cbz | H₂, 10% Pd/C in Methanol (MeOH) | 2-16 hours | >95 |
Side Reactions: A Comparative Overview
A crucial aspect of choosing a protecting group is its propensity to induce side reactions, which can complicate purification and reduce the overall yield of the desired peptide.
| Side Reaction | Boc Strategy | Cbz Strategy | Mitigation Strategies |
| Racemization | Can occur, especially with certain coupling reagents. | Generally considered to have a lower racemization potential, particularly in solution-phase synthesis.[6] | Use of racemization-suppressing coupling reagents (e.g., HOBt, Oxyma). |
| Alkylation of Sensitive Residues | The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains (e.g., Trp, Met, Cys).[3] | Not a common issue with hydrogenolysis. | Addition of scavengers (e.g., triisopropylsilane (TIS), water, thiols) to the deprotection cocktail.[6] |
| Aspartimide Formation | Can occur during repetitive acid treatment in Boc-SPPS, especially with Asp-Gly or Asp-Ser sequences.[2] | Less prone to aspartimide formation during routine synthesis. | Use of β-cyclohexyl (OcHex) ester for Asp side-chain protection. |
| Diketopiperazine Formation | Can occur at the dipeptide stage, suppressed by in situ neutralization protocols. | Less prevalent in solution-phase synthesis. | Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin) in SPPS. |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful application of protecting group strategies.
Boc Protection of an Amine (General Procedure)
Materials:
-
Amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add 1.1 to 1.5 equivalents of (Boc)₂O.
-
Add 1.1 to 1.5 equivalents of base (e.g., TEA).
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous work-up to remove the base and unreacted (Boc)₂O.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization if necessary.
Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
Procedure:
-
Swell the Boc-protected peptide-resin in DCM in a reaction vessel.
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin. A pre-wash of 1-2 minutes can be performed.[2]
-
Agitate the resin for 20-30 minutes at room temperature.[2]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM to remove residual acid and byproducts.
-
Neutralize the resulting trifluoroacetate salt with a solution of a hindered base (e.g., 5-10% N,N-diisopropylethylamine (DIPEA) in DCM or DMF).
-
Wash the resin with DCM and DMF to prepare for the next coupling step.
Cbz Protection of an Amine (General Procedure)
Materials:
-
Amine
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., Sodium bicarbonate (NaHCO₃), Sodium carbonate (Na₂CO₃))
-
Solvent (e.g., Water, Dioxane, THF)
Procedure:
-
Dissolve the amine in the chosen solvent (often a biphasic system with water).
-
Cool the solution to 0°C in an ice bath.
-
Add the base to the solution.
-
Slowly add 1.1 to 1.2 equivalents of Cbz-Cl while maintaining the temperature at 0°C.
-
Stir the reaction mixture for 2-4 hours, allowing it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up, typically involving extraction with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected compound
-
Palladium on activated carbon (10% Pd/C)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc))
-
Hydrogen source (H₂ gas balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected compound in the chosen solvent in a flask.
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).
-
Evacuate the flask and backfill with hydrogen gas (repeat 2-3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the chemical principles and processes discussed, the following diagrams illustrate the key structures and reactions.
References
A Comparative Guide to the Biological Activity of tert-Butyl piperidin-4-ylcarbamate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
tert-Butyl piperidin-4-ylcarbamate hydrochloride and its derivatives are pivotal scaffolds in modern medicinal chemistry. The inherent structural features of the piperidine ring, combined with the protecting tert-butoxycarbonyl (Boc) group, offer a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide provides a comparative analysis of the biological activities of various derivatives, supported by quantitative data and detailed experimental protocols for key assays.
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
Derivatives of tert-butyl piperidin-4-ylcarbamate have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.
Comparative Biological Activity
| Compound ID | Modification on Piperidine Scaffold | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| 5b | 2-chloro cinnamoyl acetate | 19.74 | 17.51 | [1] |
| 5q | 4-ethoxy-3-methoxy cinnamoyl acetate | - | 13.49 | [1] |
| 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)carboxamide | 0.41 | - | [2] |
| 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carboxamide | 5.94 | - | [2] |
| Donepezil (Standard) | - | 0.03 (in other studies) | - | [2] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for determining cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (derivatives of tert-butyl piperidin-4-ylcarbamate)
-
Donepezil (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE or BuChE, ATCI, and DTNB in phosphate buffer.
-
Add the enzyme solution to the wells of a 96-well plate.
-
Add various concentrations of the test compounds or the standard drug (Donepezil) to the wells and incubate.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.[1][2]
AChE Inhibition Logical Workflow
Caption: Workflow for the acetylcholinesterase inhibition assay.
Dopamine D3 Receptor Antagonism for Neurological Disorders
Derivatives of tert-butyl piperidin-4-ylcarbamate have shown promise as antagonists of the dopamine D3 receptor, a target for treating substance abuse and neuropsychiatric disorders.[3][4]
Comparative Biological Activity
| Compound ID | Modification on Piperazine/Piperidine Scaffold | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 vs D2 Selectivity | Reference |
| 39 | Cyclohexanecarboxamide analogue | Single-digit nM | Markedly diminished | >150-fold | [3] |
| 25 | Pyrimidinyl derivative | 157 (IC50) | Weaker potency | 15-fold | [3] |
| 35b | Bitopic ligand based on Fallypride | - | - | - | [5] |
| 46 | Bitopic ligand based on Fallypride | - | - | - | [5] |
Note: A lower Ki value indicates higher binding affinity. Selectivity is the ratio of D2 Ki / D3 Ki.
Experimental Protocol: Dopamine D3 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the dopamine D3 receptor.
Materials:
-
Cell membranes expressing human dopamine D3 receptors (e.g., from HEK293 cells)
-
Radioligand (e.g., [³H]-spiperone or [³H]-methylspiperone)
-
Assay buffer (e.g., Tris-HCl with MgCl2, KCl, CaCl2, NaCl, and EDTA)
-
Non-specific binding determinator (e.g., raclopride or haloperidol)
-
Test compounds (derivatives of tert-butyl piperidin-4-ylcarbamate)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Thaw and resuspend the cell membranes in the assay buffer.
-
In a 96-well plate, add the membrane suspension, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a known D3 antagonist instead of the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound, which is the concentration that displaces 50% of the radioligand.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[5][6]
Dopamine D3 Receptor Binding Assay Workflow
References
- 1. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Tert-Butyl Piperidin-4-ylcarbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of synthetic routes for tert-butyl piperidin-4-ylcarbamate hydrochloride, a critical intermediate in the development of numerous pharmaceutical agents. Below, we objectively compare four distinct synthetic pathways, presenting quantitative data, detailed experimental protocols, and validation through spectroscopic analysis.
Comparison of Synthetic Routes
The selection of an optimal synthetic route for this compound depends on factors such as starting material availability, cost, desired purity, and scalability. The following table summarizes the key performance indicators of four common synthetic methodologies.
| Synthetic Route | Starting Material | Key Steps | Overall Yield | Purity | Key Advantages | Potential Disadvantages |
| 1. Direct Boc Protection | 4-Aminopiperidine | One-step protection of the primary amine | Near-quantitative[1] | High | Simple, high-yielding, and atom-economical. | The cost and availability of 4-aminopiperidine can be a factor. |
| 2. Reductive Amination | N-Boc-4-piperidinone | Reductive amination with an ammonia source | Good to High | High | Readily available starting material. | Requires a reducing agent and catalyst; may require optimization. |
| 3. Synthesis from N-Benzyl-4-piperidone | N-Benzyl-4-piperidone | Imine formation and catalytic hydrogenation | ~76% (over 2 steps)[2] | >99%[2] | Utilizes a relatively inexpensive starting material. | Multi-step process involving catalytic hydrogenation. |
| 4. Hofmann Rearrangement | 4-Piperidinecarboxamide | Boc protection followed by Hofmann rearrangement | High | >98% | Avoids direct handling of 4-aminopiperidine. | Involves the use of bromine and strong base. |
Experimental Protocols and Validation Data
Below are the detailed experimental protocols for each synthetic route, along with characterization data for the resulting tert-butyl piperidin-4-ylcarbamate.
Route 1: Direct Boc Protection of 4-Aminopiperidine
This method is often favored for its simplicity and high efficiency, directly protecting the primary amine of 4-aminopiperidine.
Experimental Protocol:
To a solution of 4-aminopiperidine (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of water and tert-butanol, a base like triethylamine or sodium hydroxide (1.1-1.5 equivalents) is added.[1] Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 equivalents) is then added portion-wise at 0-25 °C. The reaction mixture is stirred for several hours until completion, as monitored by TLC. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl piperidin-4-ylcarbamate, often in near-quantitative yield.[1]
Workflow Diagram:
References
Cross-Reactivity Profile of Tert-Butyl Piperidin-4-ylcarbamate Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of various derivatives of tert-butyl piperidin-4-ylcarbamate hydrochloride. The following sections present quantitative data from structure-activity relationship (SAR) studies on different biological targets, offering insights into the selectivity of these compounds. Detailed experimental protocols for the cited assays are included to support the reproducibility and further investigation of these findings.
Muscarinic Acetylcholine Receptor (mAChR) Antagonists: 4,4'-Difluorobenzhydrol Carbamates
A series of twelve 4,4'-difluorobenzhydrol carbamates, derived from a tert-butyl piperidin-4-ylcarbamate scaffold, were evaluated for their binding affinity against the five human muscarinic acetylcholine receptor subtypes (hM1-hM5). The data, presented in Table 1, highlight the selectivity profile of these compounds and identify derivatives with high affinity for the M1 subtype and varying degrees of cross-reactivity with other subtypes.[1][2][3][4]
Data Presentation
| Compound | hM1 Ki (nM) | hM2 Ki (nM) | hM3 Ki (nM) | hM4 Ki (nM) | hM5 Ki (nM) |
| 1 | 12 ± 2 | 180 ± 30 | 48 ± 7 | 110 ± 20 | 55 ± 9 |
| 2 | 1.2 ± 0.2 | 130 ± 20 | 25 ± 4 | 220 ± 40 | 4.8 ± 0.8 |
| 3 | 3.5 ± 0.6 | 150 ± 20 | 33 ± 5 | 180 ± 30 | 19 ± 3 |
| 4 | 25 ± 4 | 850 ± 150 | 220 ± 40 | 450 ± 80 | 120 ± 20 |
| 5 | 2.8 ± 0.5 | 250 ± 40 | 65 ± 10 | 350 ± 60 | 35 ± 6 |
| 6 | >1000 | >1000 | >1000 | >1000 | >1000 |
| 7 | 1.22 ± 0.2 | 280 ± 50 | 55 ± 9 | 480 ± 90 | 15 ± 3 |
| 8 | 8.5 ± 1.5 | 650 ± 120 | 180 ± 30 | 550 ± 100 | 85 ± 15 |
| 9 | 15 ± 3 | 750 ± 140 | 250 ± 40 | 650 ± 120 | 150 ± 30 |
| 10 | 55 ± 9 | >1000 | 450 ± 80 | >1000 | 350 ± 60 |
| 11 | >1000 | >1000 | >1000 | >1000 | >1000 |
| 12 | >1000 | >1000 | >1000 | >1000 | >1000 |
Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic Receptors [1]
This assay determines the binding affinity of the test compounds to the five human muscarinic receptor subtypes (hM1-hM5) by measuring their ability to displace a radiolabeled ligand.
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5) are harvested and homogenized in a buffer. The cell membranes are then isolated by centrifugation.
-
Binding Assay: The prepared cell membranes are incubated with the radioligand, [³H]-N-methylscopolamine ([³H]-NMS), and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a filter mat, which separates the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualization
Caption: Workflow of a competitive radioligand binding assay.
C-C Chemokine Receptor Type 5 (CCR5) Antagonists
Derivatives of tert-butyl piperidin-4-ylcarbamate have also been explored as antagonists for the CCR5 receptor, a key co-receptor for HIV-1 entry. Structure-activity relationship studies have led to the identification of potent piperidine-4-carboxamide and 4-hydroxypiperidine derivatives.[5][6]
Data Presentation
| Compound Class | Representative Compound | CCR5 IC50 (nM) |
| 4-Hydroxypiperidine | 10h | 11 |
| Piperidine-4-carboxamide | 11f | 0.59 (EC50) |
Experimental Protocols
CCR5 Receptor Binding Assay [7][8]
This assay measures the ability of test compounds to inhibit the binding of a natural ligand or a labeled molecule to the CCR5 receptor.
-
Cell Culture: A cell line expressing the human CCR5 receptor (e.g., HEK293-CCR5) is cultured and harvested.
-
Ligand Binding: The cells or cell membranes are incubated with a labeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α or a fluorescently labeled antibody) in the presence of varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for competitive binding.
-
Detection: The amount of bound labeled ligand is quantified. For radioligands, this is typically done by scintillation counting after filtration. For fluorescently labeled ligands, flow cytometry is often used.
-
Data Analysis: The IC50 value, the concentration of the test compound that causes 50% inhibition of the specific binding of the labeled ligand, is determined from the dose-response curve.
Mandatory Visualization
Caption: General workflow for a CCR5 receptor binding assay.
This guide demonstrates that derivatives of tert-butyl piperidin-4-ylcarbamate can be tailored to achieve selectivity for different biological targets. The provided data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of 4,4’-Difluorobenzhydrol Carbamates as Selective M1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of tert-Butyl piperidin-4-ylcarbamate hydrochloride and Alternatives in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tert-butyl piperidin-4-ylcarbamate hydrochloride is a versatile chemical building block used in the synthesis of a wide range of biologically active compounds. Its piperidine core is a common feature in many enzyme inhibitors. This guide explores the inhibitory potential of compounds derived from this scaffold by comparing them to established inhibitors in key therapeutic areas.
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the inhibitory potency (IC50 values) of well-known inhibitors for enzyme classes relevant to the derivatives of this compound.
| Target Enzyme | Alternative Compound | Chemical Class | IC50 Value |
| Acetylcholinesterase (AChE) | Donepezil | Piperidine derivative | 6.7 nM[1] |
| Bruton's Tyrosine Kinase (BTK) | Ibrutinib | Pyrazolopyrimidine | 0.5 nM[2][3][4][5] |
| NLRP3 Inflammasome | MCC950 | Diaryl sulfonylurea | ~7.5 - 8.1 nM[6] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below to enable researchers to evaluate novel compounds, including derivatives of this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., Donepezil as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and positive control at various concentrations.
-
In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Bruton's Tyrosine Kinase (BTK) Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., Ibrutinib as a positive control)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
Add the test compound, BTK enzyme, and substrate to the wells of a white, opaque 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Incubate for a further 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition based on the luminescent signal relative to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NLRP3 Inflammasome Inhibition Assay (Cell-based)
This assay measures the inhibition of IL-1β secretion from macrophages following NLRP3 inflammasome activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., THP-1)
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS) for priming
-
ATP or Nigericin for activation
-
Test compound (e.g., MCC950 as a positive control)
-
ELISA kit for human or mouse IL-1β
-
96-well cell culture plates
Procedure:
-
Seed the macrophages in a 96-well plate and allow them to adhere overnight.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of the test compound or positive control.
-
Incubate for 30-60 minutes.
-
Activate the NLRP3 inflammasome by adding an activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM).
-
Incubate for an additional 1-2 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of IL-1β secretion for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
References
- 1. TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE | CAS 73874-95-0 [matrix-fine-chemicals.com]
- 2. tert-butyl piperidin-4-ylcarbamate | Pharmaceutical Intermediate | 73874-95-0 - PHMO [phmo.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 73874-95-0 | 4-Boc-Aminopiperidine | Lomitapide Related | Ambeed.com [ambeed.com]
Comparative Analysis of tert-Butyl piperidin-4-ylcarbamate Hydrochloride Analogues in Drug Discovery
A detailed guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and structure-activity relationships of tert-butyl piperidin-4-ylcarbamate hydrochloride analogues. This guide provides an objective comparison of their performance against key biological targets, supported by experimental data and detailed protocols.
The tert-butyl piperidin-4-ylcarbamate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a wide range of therapeutic agents. Its inherent structural features, including the piperidine ring and the protected amine, allow for facile modification and optimization of pharmacological properties. Analogues of this core structure have demonstrated significant potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and dipeptidyl peptidase-4 (DPP4), and as modulators of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. This guide presents a comparative analysis of various analogues, summarizing their biological activities and providing insights into their structure-activity relationships (SAR).
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro potency of various tert-butyl piperidin-4-ylcarbamate analogues against key biological targets. These tables are designed to provide a clear and concise comparison of the inhibitory or modulatory activities of these compounds.
| Table 1: Acetylcholinesterase (AChE) and β-Secretase 1 (BACE1) Inhibitory Activity | |||
| Analogue | Target Enzyme | IC50 / Ki | Reference |
| tert-Butyl (4-cyanopiperidin-4-yl)carbamate | AChE | IC50 = 15.4 nM | [1] |
| tert-Butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | BACE1 | IC50 = 15.4 nM | [2] |
| AChE | Ki = 0.17 µM | [2] |
| Table 2: Modulation of Hypoxia-Inducible Factor-1α (HIF-1α) Pathway | |||
| Analogue | Cell Line | Effect | IC50 |
| N-(piperidin-4-yl)benzamide derivative 10b | HepG2 | HIF-1α Activation | 0.12 µM |
| N-(piperidin-4-yl)benzamide derivative 10j | HepG2 | HIF-1α Activation | 0.13 µM |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of tert-butyl piperidin-4-ylcarbamate analogues.
Synthesis of N-Methyl-3-(piperidin-4-yl)benzamide: A Representative Analogue
A common method for the synthesis of N-substituted piperidine analogues is through a Suzuki-Miyaura cross-coupling reaction. The following three-step protocol outlines the synthesis of N-Methyl-3-(piperidin-4-yl)benzamide.[3]
Step 1: Amidation of 3-bromobenzoic acid
-
To a solution of 3-bromobenzoic acid in an appropriate solvent, add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).
-
Add methylamine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction mixture to isolate the N-methyl-3-bromobenzamide.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine N-methyl-3-bromobenzamide, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).
-
Heat the mixture under an inert atmosphere until the starting materials are consumed.
-
Cool the reaction and perform an aqueous workup, followed by purification by column chromatography to yield the Boc-protected coupled product.
Step 3: Deprotection of the Piperidine Nitrogen
-
Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid (e.g., trifluoroacetic acid) and stir at room temperature.
-
Monitor the reaction until completion, then neutralize the excess acid and extract the product.
-
Purify the final compound, N-Methyl-3-(piperidin-4-yl)benzamide, by recrystallization or column chromatography.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is a colorimetric method used to determine the AChE inhibitory activity of compounds.
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), buffer solution (e.g., phosphate buffer, pH 8.0), and the test compound.
-
Procedure: a. Prepare solutions of the test compound at various concentrations. b. In a 96-well plate, add the buffer, DTNB solution, and the test compound solution. c. Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the reaction by adding the substrate, ATCI. e. Measure the absorbance at 412 nm at regular intervals using a microplate reader. f. The rate of reaction is proportional to the increase in absorbance. Calculate the percentage of inhibition for each concentration of the test compound. g. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which these analogues are involved is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: HIF-1α signaling pathway activated by N-(piperidin-4-yl)benzamide analogues.
Caption: General workflow for the synthesis of N-substituted piperidine analogues.
References
Confirming the Structure of Synthesized tert-Butyl piperidin-4-ylcarbamate hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data and experimental protocols for confirming the chemical structure of synthesized tert-Butyl piperidin-4-ylcarbamate hydrochloride. The information presented is essential for researchers engaged in the synthesis and characterization of piperidine-based compounds, which are pivotal intermediates in the development of novel therapeutics.[1][2][3] This document outlines the expected spectroscopic data and provides detailed methodologies for the key analytical techniques used in structural elucidation.
Spectroscopic Data Summary for Structural Confirmation
The following table summarizes the key spectroscopic data for tert-Butyl piperidin-4-ylcarbamate and its hydrochloride salt. The data for the free base is well-established and serves as a primary reference for confirming the structure of the synthesized hydrochloride salt.
| Analytical Technique | tert-Butyl piperidin-4-ylcarbamate (Free Base) | This compound (Expected) |
| Molecular Formula | C₁₀H₂₀N₂O₂[4] | C₁₀H₂₁ClN₂O₂[5] |
| Molecular Weight | 200.28 g/mol [4] | 236.74 g/mol [5] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~1.39 (s, 9H, C(CH₃)₃), 1.60-1.80 (m, 2H, piperidine CH₂), 2.55-2.65 (m, 2H, piperidine CH₂), 2.95-3.05 (m, 2H, piperidine CH₂), 3.40-3.50 (m, 1H, piperidine CH), 6.75 (d, 1H, NH) | ~1.40 (s, 9H, C(CH₃)₃), 1.80-2.00 (m, 2H, piperidine CH₂), 2.90-3.10 (m, 2H, piperidine CH₂), 3.20-3.40 (m, 2H, piperidine CH₂), 3.60-3.70 (m, 1H, piperidine CH), ~7.0 (br s, 1H, NH), ~8.5-9.5 (br s, 2H, NH₂⁺) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ~28.3 (C(CH₃)₃), ~32.5 (piperidine CH₂), ~43.0 (piperidine CH₂), ~48.0 (piperidine CH), ~77.5 (C(CH₃)₃), ~155.0 (C=O) | ~28.3 (C(CH₃)₃), ~30.0 (piperidine CH₂), ~41.0 (piperidine CH₂), ~46.0 (piperidine CH), ~78.0 (C(CH₃)₃), ~155.5 (C=O) |
| FT-IR (KBr Pellet) ν (cm⁻¹) | ~3350 (N-H stretch), ~2970 (C-H stretch), ~1680 (C=O stretch, urethane), ~1530 (N-H bend), ~1170 (C-O stretch) | ~3400 (N-H stretch), ~2980 (C-H stretch), ~2700-2400 (N-H⁺ stretch, broad), ~1700 (C=O stretch, urethane), ~1540 (N-H bend), ~1175 (C-O stretch) |
| Mass Spectrometry (ESI+) m/z | 201.16 [M+H]⁺ | 201.16 [M-Cl]⁺ |
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for the synthesis and structural analysis of the target compound.
Detailed Experimental Protocols
The following are detailed protocols for the key analytical techniques used to confirm the structure of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.[6]
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized hydrochloride salt for ¹H NMR and 20-25 mg for ¹³C NMR.[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).[6][7] DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and to observe exchangeable protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[7]
¹H NMR Acquisition Parameters:
-
Number of Scans: 16-32[6]
-
Relaxation Delay: 1-2 seconds[7]
-
Pulse Angle: 30°[7]
-
Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.[6]
¹³C NMR Acquisition Parameters:
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.[7]
-
Relaxation Delay: 2-5 seconds[7]
-
Pulse Angle: 30-45°[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (KBr Pellet Method): [8][9]
-
Grind a small amount (1-2 mg) of the dry, synthesized hydrochloride salt into a fine powder using an agate mortar and pestle.[9]
-
Add approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) to the mortar and mix thoroughly with the sample.[9]
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[9]
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the free base and confirm its fragmentation pattern.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.[10]
Sample Preparation:
-
Prepare a dilute solution of the synthesized hydrochloride salt in a suitable solvent such as methanol or acetonitrile/water.
-
The concentration should be in the range of 1-10 µg/mL.
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+)[10]
-
Analysis Mode: Full scan to observe the protonated molecule of the free base [M-Cl]⁺.
-
Infusion: The sample solution can be directly infused into the ESI source.[6]
Alternative Structural Confirmation Methods
In addition to the primary techniques, comparison with structurally similar compounds can provide further confidence in the synthesized structure.
Comparison with the Free Base
The most direct comparison is with the non-salt form, tert-Butyl piperidin-4-ylcarbamate. The key differences in the spectroscopic data will be:
-
NMR: The presence of a broad signal for the ammonium protons (NH₂⁺) in the ¹H NMR spectrum of the hydrochloride salt, and a downfield shift of the protons and carbons adjacent to the protonated nitrogen.
-
FT-IR: The appearance of a broad absorption band in the 2400-2700 cm⁻¹ region, characteristic of an N-H⁺ stretch.
Comparison with Other Piperidine Derivatives
Spectroscopic data from other commercially available or previously synthesized Boc-protected piperidine derivatives can also be used for comparison. For example, tert-Butyl (4-methylpiperidin-4-yl)carbamate can serve as a reference to understand the influence of substituents on the piperidine ring on the spectral data.[4]
Logical Pathway for Structural Verification
The following diagram outlines the logical steps and decision points in the process of confirming the structure of the synthesized compound.
Caption: Logical decision pathway for structural verification.
References
- 1. jascoinc.com [jascoinc.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. tert-butyl piperidin-4-ylcarbamate | Pharmaceutical Intermediate | 73874-95-0 - PHMO [phmo.com]
- 4. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl piperidin-4-ylcarbamate hydrochloride
For researchers and professionals in drug development, the proper management and disposal of chemical reagents like tert-Butyl piperidin-4-ylcarbamate hydrochloride are paramount for ensuring laboratory safety and adhering to regulatory standards. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, prioritizing the protection of personnel and the environment.
Hazard Summary and Safety Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat or other protective clothing. |
| Respiratory Protection | Use only in a well-ventilated area or with respiratory protection. |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Always adhere to your institution's, local, state, and federal regulations.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE as outlined in the table above.[1]
-
Waste Collection:
-
Segregation of Waste: Do not mix this compound waste with other incompatible waste streams.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads, should also be collected and disposed of as hazardous waste. Place these materials in the same designated hazardous waste container.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1] Collect the absorbed material and place it in the designated hazardous waste container for disposal.[1]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1] Follow all institutional procedures for waste manifests and record-keeping.
-
Chemical Treatment (for specific carbamates, consult SDS): For some N-aryl carbamate pesticides, hydrolysis in a strongly alkaline medium is a recommended treatment before disposal.[2] However, without a specific Safety Data Sheet (SDS) for this compound, this should not be attempted. The most prudent course of action is to treat it as hazardous waste for incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's EHS department and the official Safety Data Sheet (SDS) for specific disposal requirements.
References
Personal protective equipment for handling tert-Butyl piperidin-4-ylcarbamate hydrochloride
This guide provides crucial safety, handling, and disposal information for tert-Butyl piperidin-4-ylcarbamate hydrochloride, a key reagent in pharmaceutical research and development. Adherence to these protocols is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure risk. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving is recommended. • Inner Glove: Nitrile rubber (min. 0.1 mm thickness). • Outer Glove: Butyl rubber or Neoprene (min. 0.3 mm thickness). | Provides robust protection against potential skin contact. Nitrile offers splash resistance, while butyl rubber and neoprene provide more extensive protection.[1] Gloves should be changed immediately if contaminated. |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes. | Protects against serious eye irritation or damage from accidental splashes.[1][2] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended.[1] Always wear closed-toe shoes and long pants. | Minimizes skin contact with the chemical.[1][2] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[2] |
Hazard Identification and First Aid
Signal Word: Warning[2]
Hazard Statements:
First Aid Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][3][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][3][4] If skin irritation occurs, get medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, seek medical attention.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[3][4][5] |
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the chemical fume hood is operational and that all required PPE is readily available and in good condition. An eye wash station and safety shower should be accessible.[3]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.
-
Handling: Avoid direct contact with skin, eyes, and clothing.[2] Use appropriate tools (spatulas, etc.) for handling the solid material.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2][3]
-
Post-Handling: After handling, thoroughly wash hands and forearms.[2] Decontaminate the work area and any equipment used.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[1]
-
Disposal Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations.[2][3][5] Do not allow the product to enter drains or waterways.[2][4]
Safe Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
